Fepradinol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-12(2,9-14)13-8-11(15)10-6-4-3-5-7-10/h3-7,11,13-15H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOOBRUZWPQOER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60866967 | |
| Record name | 2-[(2-Hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60866967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36981-91-6, 63075-47-8 | |
| Record name | Fepradinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36981-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fepradinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036981916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fepradinol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063075478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fepradinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15902 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-[(2-Hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60866967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FEPRADINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/860MHI4WBA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fepradinol's Anti-Inflammatory Action Beyond Prostaglandins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fepradinol is an anti-inflammatory agent with a mechanism of action that extends beyond the typical inhibition of prostaglandin (B15479496) synthesis commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide synthesizes the available preclinical evidence to elucidate the non-prostaglandin-mediated pathways through which this compound exerts its effects. Key mechanisms identified include the inhibition of leukocyte migration and potential modulation of adrenergic receptor signaling. This document provides a detailed overview of the experimental data, methodologies, and proposed signaling pathways to inform further research and drug development efforts.
Introduction
While the majority of NSAIDs function through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin production, this compound presents a distinct pharmacological profile. In vitro and in vivo studies have consistently demonstrated that this compound's anti-inflammatory properties are not attributable to the inhibition of prostaglandin E2 biosynthesis or 15-lipoxygenase.[1] This guide explores the alternative mechanisms that underpin this compound's therapeutic potential, focusing on its impact on cellular inflammatory processes and its interaction with adrenergic signaling pathways.
Inhibition of Leukocyte Migration
A cornerstone of this compound's anti-inflammatory action is its ability to reduce the infiltration of leukocytes into inflamed tissues. This has been observed in various animal models of inflammation.
Experimental Evidence
In a carrageenan-induced inflammation model in rats, this compound was shown to significantly reduce the number of leukocytes present in the inflammatory exudate.[1] This effect contributes to the overall reduction in inflammation, as leukocytes are key mediators of the inflammatory response.
Proposed Signaling Pathway
The precise signaling pathway through which this compound inhibits leukocyte migration is not yet fully elucidated. However, it is hypothesized to interfere with chemotactic signals or adhesion molecule expression on leukocytes and endothelial cells. Further research is required to delineate the specific molecular targets involved in this process.
Diagram: Proposed Workflow for Investigating this compound's Effect on Leukocyte Migration
Caption: Workflow for studying this compound's effect on leukocyte migration.
Adrenergic Receptor Modulation
Emerging evidence suggests that this compound may also exert its effects through the modulation of adrenergic receptors, specifically acting as a beta-adrenergic blocker. This represents a significant departure from classical anti-inflammatory mechanisms.
Experimental Evidence
While direct binding affinity studies for this compound on specific adrenergic receptor subtypes are not yet available in the public domain, its classification as a beta-adrenergic blocker in some pharmacological databases points towards this potential mechanism. Further investigation is warranted to quantify its binding affinities (Ki or IC50 values) for β1 and β2 adrenergic receptors.
Proposed Signaling Pathway
As a beta-blocker, this compound would antagonize the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) to beta-adrenergic receptors. This could lead to a dampening of downstream signaling cascades, such as the cyclic AMP (cAMP) pathway, which has been implicated in modulating inflammatory responses.
Diagram: Hypothesized Beta-Adrenergic Antagonism by this compound
Caption: this compound's potential mechanism as a beta-adrenergic antagonist.
In Vivo Anti-Inflammatory Activity: Quantitative Data
The anti-inflammatory efficacy of this compound has been quantified in various rat paw edema models. These studies provide valuable data on its potency in a non-prostaglandin-mediated context.
| Inflammatory Agent | This compound Dose (p.o.) | Edema Inhibition (%) | Comparator | Comparator Dose (p.o.) | Comparator Inhibition (%) | Reference |
| Zymosan | Not Specified | Suppressed | Indomethacin | Not Specified | No Effect | [1] |
| Concanavalin A | Not Specified | Inhibited (early & late stages) | Indomethacin | Not Specified | Inhibited (late stage only) | [1] |
| Carrageenan | Not Specified | Prevented | Indomethacin | Not Specified | Prevented | [1] |
Note: The exact percentage of inhibition was not specified in the available abstract. The data indicates a significant anti-inflammatory effect.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these findings. The following outlines the general methodologies employed in the key cited studies.
Carrageenan-Induced Rat Paw Edema
This widely used model assesses the anti-inflammatory activity of a compound against a localized, acute inflammation.
-
Animals: Male Wistar rats.
-
Procedure:
-
A sub-plantar injection of carrageenan solution is administered into the rat's hind paw to induce edema.
-
This compound or a comparator drug is administered orally at a specified time before or after the carrageenan injection.
-
Paw volume is measured at various time points using a plethysmometer.
-
The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
-
-
Exudate Analysis: At the end of the experiment, the inflammatory exudate can be collected to quantify the number of infiltrating leukocytes and measure protein and enzyme levels.
Radioligand Binding Assay for Adrenergic Receptors (General Protocol)
To determine the binding affinity of this compound for adrenergic receptors, a radioligand binding assay would be the standard method.
-
Materials:
-
Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from cell lines or tissue homogenates).
-
A radiolabeled ligand known to bind to the receptor (e.g., [3H]-propranolol for beta-receptors).
-
Unlabeled this compound at various concentrations.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand in the presence of increasing concentrations of unlabeled this compound.
-
After reaching equilibrium, separate the bound from the free radioligand by filtration.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
The data is used to calculate the IC50 value of this compound, which can then be converted to a Ki (inhibition constant) value.
-
Diagram: General Workflow for a Radioligand Binding Assay
Caption: Workflow for determining this compound's receptor binding affinity.
Conclusion and Future Directions
The available evidence strongly supports that this compound's anti-inflammatory mechanism of action is distinct from that of traditional NSAIDs and does not involve the inhibition of prostaglandin synthesis. The primary mechanisms appear to be the inhibition of leukocyte migration and potential beta-adrenergic blockade.
To further elucidate the precise molecular mechanisms and to advance the development of this compound or its analogues, the following research is recommended:
-
Quantitative Binding Affinity Studies: Conduct comprehensive radioligand binding assays to determine the Ki values of this compound for β1, β2, and α-adrenergic receptor subtypes.
-
In Vitro Leukocyte Migration Assays: Perform detailed in vitro studies, such as Boyden chamber assays, to quantify the inhibitory effect of this compound on the chemotaxis of different leukocyte populations (neutrophils, monocytes, lymphocytes) in response to various chemoattractants.
-
Signaling Pathway Analysis: Investigate the downstream effects of this compound on intracellular signaling pathways in immune cells, particularly those related to cell adhesion, migration, and cytokine production.
-
Cytokine Profiling: Evaluate the in vitro and in vivo effects of this compound on the production of key pro-inflammatory and anti-inflammatory cytokines.
A thorough understanding of these non-prostaglandin-mediated pathways will be instrumental in optimizing the therapeutic application of this compound and in the design of novel anti-inflammatory drugs with improved efficacy and safety profiles.
References
Fepradinol's Anti-Inflammatory Pathway: A Technical Guide to a Non-Classical Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fepradinol is a non-steroidal anti-inflammatory drug (NSAID) that exhibits potent anti-inflammatory effects through a mechanism distinct from traditional NSAIDs. Unlike cyclooxygenase (COX) inhibitors, this compound's therapeutic action is not mediated by the inhibition of prostaglandin (B15479496) synthesis. This technical guide delves into the current understanding of this compound's anti-inflammatory pathway, focusing on its significant role in the modulation of leukocyte activity. Drawing from in vivo and in vitro studies, we present a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways and experimental workflows.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. For decades, the primary therapeutic strategy for managing inflammation has been the use of NSAIDs that target the COX enzymes, thereby inhibiting the production of pro-inflammatory prostaglandins (B1171923). However, the use of these drugs is often associated with gastrointestinal and cardiovascular side effects.
This compound emerges as an anti-inflammatory agent with a unique pharmacological profile. Studies have consistently demonstrated its efficacy in various animal models of acute inflammation, yet it does not inhibit prostaglandin E2 biosynthesis or the activity of COX and 15-lipoxygenase in vitro.[1] This pivotal finding suggests an alternative anti-inflammatory pathway, making this compound a subject of significant interest for the development of novel therapeutics with potentially improved safety profiles. This guide aims to elucidate the current understanding of this compound's anti-inflammatory mechanism, with a focus on its impact on leukocyte migration, a critical event in the inflammatory cascade.
Quantitative Data Summary
The anti-inflammatory efficacy of this compound has been demonstrated in several rodent models. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vivo Efficacy of this compound in Rodent Models of Paw Edema
| Model | Species | Inducing Agent | This compound Dose (p.o.) | Effect | Reference |
| Paw Edema | Rat | Carrageenan | Not specified | Reduced exudate, protein levels, γ-glutamyltransferase, and leukocyte count | [1] |
| Paw Edema | Rat | Zymosan | Not specified | Suppressed edema | [1] |
| Paw Edema | Rat | Concanavalin A | Not specified | Inhibited early and late stages of edema | [1] |
| Paw Edema | Rat | Dextran | 25 mg/kg | Inhibitory effect nearly equal to cyproheptadine | |
| Paw Edema | Rat | Platelet-Activating Factor (PAF) | 25 mg/kg | Clearly inhibited the inflammatory process | |
| Paw Edema | Rat | Kaolin | 25 mg/kg | Inhibited early and late stages of edema | |
| Paw Edema | Rat | Nystatin | 25 mg/kg | Inhibited early and late stages of edema |
Proposed Anti-Inflammatory Pathway of this compound
Based on the available evidence, the primary anti-inflammatory mechanism of this compound appears to be the inhibition of leukocyte migration to the site of inflammation. This action is independent of the prostaglandin synthesis pathway.
Independence from the Cyclooxygenase (COX) Pathway
In vitro studies have conclusively shown that this compound does not inhibit the activity of COX-1 or COX-2, the key enzymes in the synthesis of prostaglandins from arachidonic acid.[1] Furthermore, it does not inhibit 15-lipoxygenase, another enzyme involved in the production of inflammatory mediators. This lack of interaction with the arachidonic acid cascade distinguishes this compound from the vast majority of NSAIDs.
Inhibition of Leukocyte Migration
A hallmark of the inflammatory response is the recruitment of leukocytes, such as neutrophils, from the bloodstream to the inflamed tissue. This compound has been shown to reduce the number of leukocytes in the exudate of carrageenan-induced paw edema in rats. This suggests that this compound interferes with one or more steps of the leukocyte adhesion cascade, which includes rolling, adhesion, and transmigration across the endothelium.
The precise molecular target of this compound within the leukocyte migration pathway has not yet been fully elucidated. However, its effectiveness in PAF-induced edema suggests a potential interaction with the PAF receptor (PAFR) signaling cascade. PAF is a potent chemoattractant for leukocytes and its binding to PAFR on these cells triggers a signaling cascade that leads to increased adhesion and migration.
It is also plausible that this compound may act as a mast cell stabilizer. Mast cells, upon activation, release a variety of pro-inflammatory mediators, including histamine (B1213489) and serotonin, which increase vascular permeability and promote leukocyte recruitment. By stabilizing mast cells, this compound could indirectly inhibit leukocyte migration.
The following diagram illustrates a proposed signaling pathway for this compound's anti-inflammatory action, highlighting its divergence from the classical COX-inhibitory pathway and its focus on leukocyte migration.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory properties of this compound.
In Vivo Model: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model of acute inflammation.
Protocol:
-
Animals: Male Wistar rats (150-200 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment with free access to food and water.
-
Grouping: Animals are randomly divided into groups (n=6-8 per group):
-
Control (vehicle)
-
This compound (test drug)
-
Indomethacin (standard drug)
-
-
Drug Administration: this compound and Indomethacin are administered orally (p.o.) one hour before the carrageenan injection. The vehicle (e.g., 0.5% carboxymethyl cellulose) is administered to the control group.
-
Induction of Edema: 0.1 mL of 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.
-
Biochemical Analysis of Exudate: At the end of the experiment, animals are euthanized, and the inflammatory exudate is collected from the paw. The exudate can be analyzed for total protein content, leukocyte count, and levels of inflammatory mediators.
In Vitro Model: Leukocyte Migration Assay (Boyden Chamber)
This assay is used to quantify the chemotactic response of leukocytes to a chemoattractant.
Protocol:
-
Cell Isolation: Leukocytes (e.g., neutrophils) are isolated from fresh whole blood using density gradient centrifugation.
-
Chamber Setup: A Boyden chamber apparatus with a microporous membrane (e.g., 3-5 µm pore size) is used.
-
Chemoattractant: A chemoattractant (e.g., fMLP, IL-8, or PAF) is placed in the lower chamber.
-
Cell Treatment: Isolated leukocytes are pre-incubated with different concentrations of this compound or vehicle for 30-60 minutes.
-
Cell Seeding: The treated leukocytes are placed in the upper chamber.
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for 1-3 hours to allow for cell migration.
-
Cell Staining and Counting: After incubation, the membrane is removed, fixed, and stained. The number of cells that have migrated to the lower side of the membrane is counted under a microscope.
-
Calculation of Migration Inhibition: The percentage of inhibition of migration is calculated by comparing the number of migrated cells in the this compound-treated groups to the vehicle-treated control.
Conclusion and Future Directions
This compound represents a compelling anti-inflammatory agent with a mechanism of action that deviates from the classical paradigm of COX inhibition. The current body of evidence strongly suggests that its therapeutic effects are primarily mediated through the inhibition of leukocyte migration. This unique profile positions this compound as a promising candidate for the development of novel anti-inflammatory therapies with a potentially reduced risk of the gastrointestinal and cardiovascular side effects associated with traditional NSAIDs.
Future research should focus on the precise molecular identification of this compound's target within the leukocyte migration cascade. Investigating its effects on specific adhesion molecules (e.g., selectins, integrins), chemokine receptors, and downstream signaling pathways (e.g., NF-κB, MAPK) will be crucial for a complete understanding of its mechanism. Furthermore, comprehensive in vitro studies to determine the IC50 values of this compound for the inhibition of various cytokines and chemokines would provide valuable quantitative data for its further development. Elucidating the complete anti-inflammatory pathway of this compound will not only advance our understanding of this unique compound but also open new avenues for the design of safer and more effective anti-inflammatory drugs.
References
Pharmacological Profile of Fepradinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fepradinol is a pharmacological agent with demonstrated anti-inflammatory properties. This technical guide provides a comprehensive overview of its pharmacological profile based on available preclinical data. Notably, this compound exhibits a mechanism of action that appears to be distinct from that of traditional non-steroidal anti-inflammatory drugs (NSAIDs), as it does not inhibit prostaglandin (B15479496) synthesis. This document summarizes its effects in various in vivo inflammation models, explores its proposed (though not fully substantiated) role as a beta-adrenergic blocker, and details the experimental methodologies used in its evaluation.
Anti-Inflammatory Properties
This compound has been characterized as a potent anti-inflammatory agent in several rodent models of acute inflammation. Its efficacy has been observed in response to a variety of inflammatory stimuli.
In Vivo Efficacy
This compound has demonstrated significant inhibitory effects in the following rat paw edema models:
-
Zymosan-induced paw edema: Oral administration of this compound suppressed edema, whereas the NSAIDs indomethacin (B1671933) and piroxicam (B610120) were ineffective in this model[1].
-
Concanavalin A-induced paw edema: this compound was found to inhibit both the early and late stages of this inflammatory response[1].
-
Carrageenan-induced inflammation: In this model, this compound acted on the exudate, reduced the increase in protein and gamma-glutamyltransferase levels, and decreased the number of leukocytes[1].
-
Dextran-induced paw edema: The inhibitory effect of this compound was comparable to that of cyproheptadine[1].
-
Kaolin and Nystatin-induced paw edema: this compound displayed an inhibitory effect on both the early and late stages of edema induced by these agents.
-
Platelet-Activating Factor (PAF)-induced edema: this compound was shown to clearly inhibit the inflammatory process induced by PAF.
Mechanism of Anti-Inflammatory Action
A key distinguishing feature of this compound is that its anti-inflammatory activity does not appear to be linked to the inhibition of prostaglandin biosynthesis, the primary mechanism of action for conventional NSAIDs[1]. In vitro tests have shown that this compound does not inhibit prostaglandin biosynthesis from arachidonic acid by bovine seminal vesicle microsomal enzyme or 15-lipoxygenase. This suggests a novel mechanism for its anti-inflammatory effects.
The reduction of leukocyte accumulation in the carrageenan-induced inflammation model suggests that this compound may interfere with leukocyte migration to the site of inflammation.
Cardiovascular Profile: Beta-Adrenergic Blockade
There are indications that this compound may also possess activity as a beta-adrenergic blocker, with some sources suggesting it may be a selective β1 antagonist. This activity would imply potential applications in cardiovascular conditions such as hypertension and arrhythmias. However, there is a significant lack of publicly available quantitative data, such as Kᵢ values for β1 and β2 adrenergic receptors, to definitively confirm this classification and to characterize its affinity and selectivity profile. Further research is required to substantiate these claims.
Experimental Protocols
The following sections provide generalized methodologies for the key in vivo experiments cited in the evaluation of this compound's anti-inflammatory properties.
Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized model of acute inflammation.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory environment before the experiment.
-
Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.
-
Drug Administration: this compound or a reference anti-inflammatory drug is administered, usually orally or intraperitoneally, at a predetermined time before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of a 1% carrageenan solution in saline is administered into the right hind paw.
-
Paw Volume Measurement: Paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group that received only carrageenan.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Zymosan-Induced Paw Edema in Rats
This model is used to study inflammation that is less dependent on prostaglandins.
Methodology:
-
Animals: Typically, male Wistar rats are used.
-
Drug Administration: this compound or control vehicle is administered orally.
-
Induction of Edema: A sub-plantar injection of zymosan suspended in saline is administered into the paw.
-
Paw Volume Measurement: Paw edema is measured at various time points after zymosan injection.
Concanavalin A-Induced Paw Edema in Rats
This model involves both early and late-phase inflammatory responses.
Methodology:
-
Animals: Male rats are used.
-
Drug Administration: this compound or control is administered prior to the inflammatory challenge.
-
Induction of Edema: A sub-plantar injection of Concanavalin A is administered.
-
Paw Volume Measurement: Paw volume is measured to assess both the early (first few hours) and late (up to 24 hours) phases of inflammation.
Signaling Pathways
Currently, there is no specific information available in the public domain that elucidates the precise signaling pathways through which this compound exerts its anti-inflammatory effects. Given that its mechanism is independent of prostaglandin synthesis, it is plausible that it may modulate other key inflammatory pathways.
Caption: Potential Inflammatory Signaling Pathways.
Further research is warranted to investigate the potential interaction of this compound with these and other inflammatory signaling cascades to fully elucidate its molecular mechanism of action.
Summary and Future Directions
This compound presents as a promising anti-inflammatory agent with a unique pharmacological profile, distinguishing it from classical NSAIDs. Its efficacy in multiple preclinical models of inflammation, coupled with its non-inhibition of prostaglandin synthesis, suggests a novel therapeutic potential. However, the current understanding of this compound is limited by the lack of publicly available quantitative data on its potency and receptor binding affinities, as well as a clear elucidation of its molecular targets and signaling pathways.
Future research should focus on:
-
Conducting dose-response studies to determine the ED₅₀ of this compound in various inflammation models.
-
Performing in vitro receptor binding assays to quantify its affinity for beta-adrenergic receptors and other potential targets.
-
Investigating its effects on key inflammatory signaling pathways, such as NF-κB and MAPK, and on the production of inflammatory mediators like cytokines and chemokines.
A more detailed understanding of these aspects will be crucial for the further development and potential clinical application of this compound.
References
Fepradinol's Impact on Leukocyte Chemotaxis: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leukocyte chemotaxis, the directed migration of leukocytes to sites of inflammation or injury, is a critical process in the immune response. Dysregulation of this process can contribute to the pathology of various inflammatory diseases. Fepradinol, a compound with known anti-inflammatory properties, has been shown to reduce leukocyte accumulation in inflammatory models. This technical guide provides an in-depth analysis of the known effects of this compound on leukocyte chemotaxis, details relevant experimental protocols, and explores the potential signaling pathways involved. While direct quantitative data and specific mechanistic studies on this compound's interaction with leukocyte signaling pathways are limited in publicly available literature, this paper synthesizes existing knowledge to provide a comprehensive overview for research and drug development professionals.
Introduction to this compound and its Anti-inflammatory Properties
This compound is a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated potent inhibitory activity in acute inflammation models.[1] A key study investigating its mechanism of action revealed that this compound effectively prevents carrageenan-induced inflammation in rats.[1] This effect is characterized by a reduction in exudate volume, protein levels, gamma-glutamyltransferase levels, and significantly, a reduction in the number of leukocytes at the site of inflammation.[1] Notably, this compound's anti-inflammatory action appears to be independent of prostaglandin (B15479496) E2 biosynthesis inhibition, distinguishing it from many other NSAIDs.[1] This unique characteristic suggests an alternative mechanism of action, potentially involving the direct inhibition of leukocyte migration.
Leukocyte Chemotaxis: An Overview
Leukocyte chemotaxis is a complex and highly regulated process essential for immune surveillance and response. It involves the directional movement of leukocytes from the bloodstream to tissues in response to chemical gradients of chemoattractants. This process can be broadly divided into several key steps: chemoattractant sensing by G-protein coupled receptors (GPCRs) on the leukocyte surface, intracellular signal transduction, cytoskeletal rearrangement leading to cell polarization and motility, and ultimately, migration towards the inflammatory stimulus.[2]
This compound's Effect on Leukocyte Accumulation: In Vivo Evidence
The primary evidence for this compound's effect on leukocyte migration comes from in vivo studies of carrageenan-induced pleurisy in rats. This model is a well-established method for studying acute inflammation and the effects of anti-inflammatory agents on leukocyte infiltration.
Data Presentation
| Experimental Model | Parameter Measured | Observed Effect of this compound | Reference |
| Carrageenan-induced inflammation in rats | Number of leukocytes in exudate | Reduced | |
| Carrageenan-induced inflammation in rats | Exudate volume | Reduced | |
| Carrageenan-induced inflammation in rats | Protein in exudate | Reduced | |
| Carrageenan-induced inflammation in rats | Gamma-glutamyltransferase in exudate | Reduced |
Note: The table summarizes the qualitative effects of this compound as reported in the available literature. Specific dose-response relationships and percentage inhibition values are not detailed in the accessible abstracts.
Experimental Protocols
To facilitate further research into the effects of this compound and other anti-inflammatory compounds on leukocyte chemotaxis, this section provides detailed methodologies for relevant in vivo and in vitro assays.
Carrageenan-Induced Pleurisy in Rodents
This in vivo model is used to assess the anti-inflammatory properties of compounds by measuring their ability to inhibit the influx of leukocytes and fluid into the pleural cavity following the injection of carrageenan.
Materials:
-
Male Wistar rats or Swiss mice
-
Lambda-carrageenan solution (1-2% w/v in sterile saline)
-
This compound (or test compound) solution/suspension
-
Anesthetic (e.g., isoflurane)
-
Phosphate-buffered saline (PBS)
-
Turk's solution
-
Neubauer chamber or automated cell counter
Procedure:
-
Animals are anesthetized.
-
A small incision is made in the skin over the chest.
-
0.1-0.2 mL of carrageenan solution is injected into the pleural cavity.
-
The test compound (this compound) or vehicle is administered (e.g., orally or intraperitoneally) at a specified time before or after the carrageenan injection.
-
After a set period (typically 4-6 hours), the animals are euthanized.
-
The pleural cavity is washed with a known volume of PBS to collect the exudate.
-
The total volume of the exudate is measured.
-
The total number of leukocytes in the exudate is determined by diluting an aliquot of the cell suspension in Turk's solution and counting the cells using a Neubauer chamber or an automated cell counter.
-
Differential cell counts can be performed on stained cytospin preparations to identify the types of infiltrating leukocytes (e.g., neutrophils, monocytes).
Caption: Workflow of the carrageenan-induced pleurisy model.
Potential Signaling Pathways Affected by this compound
The observation that this compound reduces leukocyte accumulation in vivo suggests that it may interfere with the signaling pathways that govern leukocyte chemotaxis. While direct evidence for this compound's targets is lacking, this section explores the key signaling cascades known to be crucial for leukocyte migration. It is plausible that this compound exerts its effects by modulating one or more of these pathways.
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway
The PI3K/Akt signaling pathway is a central regulator of cell migration. Upon chemoattractant binding to a GPCR, the βγ subunits of the G-protein activate PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This localization leads to the activation of Akt, which in turn phosphorylates a multitude of downstream targets involved in cell survival, proliferation, and, importantly, the cytoskeletal rearrangements necessary for cell migration.
Caption: Simplified PI3K/Akt signaling pathway in leukocyte chemotaxis.
Mitogen-Activated Protein Kinase (MAPK) Pathways
The MAPK family of serine/threonine kinases, including ERK, JNK, and p38, plays a critical role in transducing extracellular signals into cellular responses, including cell migration. In leukocytes, chemoattractant receptor stimulation leads to the activation of MAPK cascades. These pathways are involved in regulating the expression of adhesion molecules, the production of inflammatory mediators, and the dynamic reorganization of the actin cytoskeleton required for cell movement. For instance, the p38 MAPK pathway has been shown to be essential for neutrophil chemotaxis.
Caption: General overview of a MAPK signaling cascade in leukocytes.
Nuclear Factor-kappa B (NF-κB) Pathway
The NF-κB transcription factor is a master regulator of inflammation. In the context of leukocyte chemotaxis, NF-κB activation leads to the transcription of numerous genes involved in the inflammatory response, including those encoding for cytokines, chemokines, and adhesion molecules. These molecules are critical for amplifying the inflammatory signal and promoting the recruitment of additional leukocytes to the site of inflammation. By inhibiting NF-κB activation, a compound could indirectly suppress leukocyte chemotaxis by reducing the production of chemoattractants and the expression of adhesion molecules on endothelial cells.
Caption: Simplified NF-κB signaling pathway leading to inflammatory gene transcription.
Conclusion and Future Directions
The available evidence indicates that this compound possesses anti-inflammatory properties that include the inhibition of leukocyte accumulation at sites of inflammation. Its mechanism of action, being independent of prostaglandin synthesis, points towards a direct or indirect effect on the processes governing leukocyte chemotaxis. While the specific molecular targets of this compound within the complex signaling networks of leukocytes remain to be elucidated, the PI3K/Akt, MAPK, and NF-κB pathways represent plausible areas for future investigation.
For researchers and drug development professionals, this compound serves as an interesting lead compound. Further studies are warranted to:
-
Obtain quantitative dose-response data on the inhibition of leukocyte migration by this compound in both in vivo and in vitro models.
-
Investigate the direct effects of this compound on isolated leukocyte chemotaxis using assays such as the Boyden chamber or microfluidic devices.
-
Determine the specific molecular targets of this compound within the key signaling pathways (PI3K/Akt, MAPK, NF-κB) in leukocytes using techniques such as Western blotting, kinase assays, and reporter gene assays.
A deeper understanding of this compound's mechanism of action could pave the way for the development of novel anti-inflammatory therapies that specifically target leukocyte chemotaxis, offering a more focused approach to treating inflammatory diseases.
References
Fepradinol's Biphasic Inflammatory Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fepradinol is a non-steroidal anti-inflammatory agent demonstrating a distinct pharmacological profile. Unlike traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), its mechanism of action does not appear to rely on the inhibition of prostaglandin (B15479496) synthesis.[1] Experimental evidence reveals that this compound effectively mitigates both the early and late phases of inflammatory responses in various preclinical models. This technical guide provides a comprehensive overview of the inflammatory response to this compound, detailing experimental methodologies, summarizing key findings, and postulating its mechanism of action based on available data. The information presented herein is intended to support further research and development of novel anti-inflammatory therapeutics.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. It is a protective attempt by the organism to remove the injurious stimuli and to initiate the healing process. This response is characterized by a biphasic pattern: an acute, early phase involving vasodilation, increased vascular permeability, and the recruitment of neutrophils, followed by a late phase characterized by the infiltration of mononuclear cells and the production of a different profile of inflammatory mediators. This compound has been shown to be effective in suppressing both of these phases, suggesting a broad-spectrum anti-inflammatory activity.
Data Presentation: Effects of this compound on Inflammatory Models
While specific quantitative data from the primary literature on this compound is not publicly available, the following tables summarize the reported effects of this compound in key preclinical models of inflammation. These tables are based on qualitative descriptions from available research abstracts and serve as a framework for the expected outcomes in such studies.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Edema Volume (Reported Effect) | Exudate Volume (Reported Effect) | Protein Concentration in Exudate (Reported Effect) | Leukocyte Count in Exudate (Reported Effect) |
| Control (Carrageenan) | Increased | Increased | Increased | Increased |
| This compound | Reduced | Reduced | Reduced | Reduced |
| Indomethacin | Reduced | Reduced | Reduced | Reduced |
Table 2: Effect of this compound on Concanavalin A-Induced Paw Edema in Rats
| Treatment Group | Early Phase Edema (Reported Effect) | Late Phase Edema (Reported Effect) |
| Control (Concanavalin A) | Present | Present |
| This compound | Inhibited | Inhibited |
| Indomethacin | Not Inhibited | Inhibited |
Table 3: Effect of this compound on Zymosan-Induced Paw Edema in Rats
| Treatment Group | Paw Edema (Reported Effect) |
| Control (Zymosan) | Increased |
| This compound | Suppressed |
| Indomethacin | No Effect |
Experimental Protocols
The following are detailed methodologies for the key in vivo inflammation models used to evaluate the anti-inflammatory activity of this compound.
Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized model of acute inflammation.
-
Animals: Male Wistar rats (150-200 g) are typically used.
-
Induction of Inflammation: A subplantar injection of 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline is administered into the right hind paw of the rats.
-
Drug Administration: this compound is administered orally (p.o.) at a specified dose (e.g., 25 mg/kg) one hour before the carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard NSAID like indomethacin.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) to assess the time course of the inflammatory response. The difference in paw volume before and after carrageenan injection represents the degree of edema.
-
Analysis of Inflammatory Exudate: At the end of the experiment (e.g., 5 hours), animals are euthanized, and the inflammatory exudate from the paw can be collected. The volume of the exudate is measured, and it can be analyzed for total protein concentration and total and differential leukocyte counts.
Concanavalin A-Induced Paw Edema in Rats
This model is used to study T-cell dependent inflammation.
-
Animals: Male Wistar rats (150-200 g) are used.
-
Induction of Inflammation: A subplantar injection of Concanavalin A (e.g., 100 µg in 0.1 mL of sterile saline) is administered into the right hind paw.
-
Drug Administration: this compound is administered orally at a specified dose one hour prior to Concanavalin A injection.
-
Measurement of Edema: Paw volume is measured at early (e.g., 1-4 hours) and late (e.g., 24-48 hours) time points to assess the effect on both phases of the inflammatory response.
Zymosan-Induced Paw Edema in Rats
Zymosan, a component of yeast cell walls, induces a TLR2-mediated inflammatory response.
-
Animals: Male Wistar rats (150-200 g) are used.
-
Induction of Inflammation: A subplantar injection of zymosan (e.g., 1 mg in 0.1 mL of sterile saline) is administered into the right hind paw.
-
Drug Administration: this compound is given orally at a specified dose one hour before zymosan injection.
-
Measurement of Edema: Paw volume is measured at various time points after zymosan injection to determine the extent of edema formation.
Mandatory Visualization
Proposed Signaling Pathway for this compound's Anti-Inflammatory Action
Based on the evidence that this compound is a β-amino alcohol and that such compounds can modulate Toll-like receptor (TLR) signaling, a proposed mechanism of action involves the inhibition of the TLR4 signaling pathway. This pathway is a key initiator of the inflammatory cascade in response to components of pathogens and endogenous danger signals.
Caption: Proposed TLR4 signaling pathway inhibition by this compound.
Experimental Workflow for Evaluating Anti-Inflammatory Activity
The following diagram illustrates the general workflow for assessing the in vivo anti-inflammatory effects of a compound like this compound.
Caption: In vivo anti-inflammatory experimental workflow.
Discussion of Mechanism of Action
The available evidence strongly suggests that this compound's anti-inflammatory properties are not mediated by the inhibition of cyclooxygenase (COX) enzymes, the primary target of most NSAIDs.[1] This is a significant finding, as it implies a lower risk of the gastrointestinal side effects commonly associated with COX inhibition.
The chemical structure of this compound, a β-amino alcohol, provides a clue to its potential mechanism. Research on other β-amino alcohol derivatives has shown their ability to inhibit the Toll-like receptor 4 (TLR4) signaling pathway. TLRs are key pattern recognition receptors of the innate immune system that recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). The inflammatory agents used in the preclinical models where this compound was effective, such as carrageenan and zymosan, are known to activate TLRs.
-
Carrageenan-induced inflammation is largely mediated through TLR4.
-
Zymosan-induced inflammation is primarily mediated through TLR2, with some studies suggesting a role for other TLRs as well.
-
Concanavalin A-induced inflammation involves T-cell activation, but TLRs on antigen-presenting cells can also contribute to the overall inflammatory response.
Therefore, it is plausible that this compound exerts its anti-inflammatory effects by interfering with TLR signaling, likely at the level of the receptor or an early downstream signaling component. This would lead to the inhibition of two major downstream pro-inflammatory signaling cascades:
-
Nuclear Factor-kappa B (NF-κB) Pathway: TLR activation leads to the activation of the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of a wide range of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β), chemokines, and adhesion molecules.
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: TLRs also activate MAPK pathways, including p38, JNK, and ERK. These kinases phosphorylate and activate other transcription factors, such as AP-1, which also contribute to the expression of pro-inflammatory genes.
By inhibiting TLR signaling, this compound could effectively block the activation of both NF-κB and MAPK pathways, thereby preventing the production of key mediators that drive both the early and late phases of inflammation. This would explain its efficacy in reducing edema, exudate formation, and leukocyte infiltration observed in the preclinical models.
Conclusion and Future Directions
This compound represents a promising anti-inflammatory agent with a mechanism of action that is distinct from conventional NSAIDs. Its ability to inhibit both early and late phases of inflammation suggests a broad therapeutic potential. The proposed mechanism involving the inhibition of TLR signaling offers a compelling avenue for further investigation.
Future research should focus on:
-
Obtaining and analyzing the full-text data from the original studies to provide a quantitative assessment of this compound's efficacy.
-
Directly investigating the effect of this compound on TLR4 and TLR2 activation in in vitro cellular assays.
-
Elucidating the precise molecular target of this compound within the TLR signaling cascade.
-
Evaluating the in vivo efficacy of this compound in a wider range of chronic inflammatory disease models.
A deeper understanding of this compound's mechanism of action will be critical for its potential development as a novel and safer anti-inflammatory therapeutic.
References
The Elusive Structure-Activity Relationship of Fepradinol Analogs: A Scarcity of Public Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fepradinol is a non-steroidal anti-inflammatory drug (NSAID) with a mechanism of action that distinguishes it from many other compounds in its class. Unlike typical NSAIDs that inhibit prostaglandin (B15479496) biosynthesis, this compound's anti-inflammatory effects appear to be mediated through alternative pathways[1]. This unique characteristic suggests potential for novel therapeutic applications and makes the exploration of its structural analogs a compelling area of research. However, a comprehensive review of publicly available scientific literature and patent databases reveals a significant gap in the knowledge surrounding the structure-activity relationships (SAR) of this compound analogs.
Despite a thorough investigation into the synthesis, pharmacological evaluation, and SAR studies of derivatives of this compound, no specific and detailed data on a series of its analogs could be retrieved. This scarcity of information prevents the construction of a detailed technical guide with quantitative data, experimental protocols, and the requested visualizations of SAR. The following sections outline the known information about this compound and highlight the areas where data regarding its analogs are conspicuously absent.
This compound: What is Known
This compound, chemically known as α-[[(2-hydroxy-1,1-dimethylethyl)amino]methyl]benzenemethanol, possesses anti-inflammatory properties that have been demonstrated in various animal models[1]. Crucially, studies have shown that this compound does not inhibit prostaglandin E2 biosynthesis, indicating a mechanism of action independent of the cyclooxygenase (COX) enzymes that are the primary targets of most NSAIDs[1]. This suggests that this compound may offer a different side-effect profile, potentially avoiding the gastrointestinal issues commonly associated with COX inhibitors.
The known anti-inflammatory effects of this compound include the suppression of zymosan-induced and carrageenan-induced paw edema in rats[1]. The drug has been shown to act on the exudate, reduce the increase of protein and gamma-glutamyltransferase levels, and decrease the number of leucocytes in inflamed tissues[1].
The Missing Link: Structural Analogs and SAR Data
A systematic and in-depth search for scientific literature detailing the synthesis of this compound analogs and the subsequent evaluation of their pharmacological activity has proven fruitless. Key information that is currently unavailable in the public domain includes:
-
Systematic structural modifications: There are no published studies that describe the systematic modification of the this compound scaffold to explore the impact of different functional groups on its anti-inflammatory activity.
-
Quantitative biological data: Consequently, there is a lack of quantitative data, such as IC50 or EC50 values, binding affinities, or in vivo potency data for any series of this compound analogs.
-
Detailed experimental protocols: Without primary research articles on this compound analogs, the specific experimental methodologies used to test such compounds are not available.
Potential Signaling Pathways and a Hypothetical Workflow
Given the absence of direct evidence, any discussion of signaling pathways for this compound and its potential analogs remains speculative. The fact that it does not inhibit prostaglandin synthesis suggests that its mechanism could involve other inflammatory mediators or pathways.
To guide future research in this area, a hypothetical experimental workflow for investigating the SAR of this compound analogs is proposed below.
References
Fepradinol: A Technical Deep Dive into its Discovery and Divergent Development Paths
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fepradinol, a fascinating small molecule with the chemical formula C12H19NO2, presents a unique case study in drug discovery and development. Initially investigated in the early 1990s as a novel anti-inflammatory agent with a mechanism distinct from traditional non-steroidal anti-inflammatory drugs (NSAIDs), its development trajectory has since pivoted towards cardiovascular applications as a selective β1-adrenergic receptor blocker. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its synthesis, preclinical pharmacology, and the intriguing dichotomy of its therapeutic exploration. The information is presented to cater to researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, experimental methodologies, and the underlying scientific rationale for its dual-purposed investigation.
Introduction
This compound, chemically known as α-(((1,1-dimethyl-2-hydroxyethyl)amino)methyl)benzenemethanol, first emerged in scientific literature as a potential anti-inflammatory drug. Research conducted by the Spanish pharmaceutical company Elmu S.A. in the early 1990s characterized its effects in various preclinical models of inflammation. These initial studies revealed a potent anti-inflammatory profile that did not involve the inhibition of prostaglandin (B15479496) synthesis, the hallmark of NSAIDs.
More recently, this compound has been described as a compound in the research phase for cardiovascular conditions, specifically hypertension and arrhythmias, functioning as a selective β1-adrenergic blocker. This shift in focus highlights the complex nature of pharmacology and the potential for a single molecule to exhibit multiple, distinct mechanisms of action. This guide will explore both facets of this compound's development, providing a detailed account of the scientific journey of this unique compound.
Synthesis and Chemical Properties
The synthesis of this compound can be achieved through a multi-step process. While specific proprietary details of its industrial synthesis are not publicly available, a plausible synthetic route can be derived from analogous chemical preparations.
Proposed Synthesis Pathway:
A likely approach to synthesizing this compound involves the reaction of styrene (B11656) oxide with 2-amino-2-methyl-1-propanol. This reaction opens the epoxide ring of styrene oxide through nucleophilic attack by the amino group, leading to the formation of the desired 2-[(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol (this compound).
Chemical Properties:
| Property | Value |
| CAS Number | 36981-91-6 |
| Molecular Formula | C12H19NO2 |
| Molecular Weight | 209.28 g/mol |
| IUPAC Name | 2-[(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol |
Preclinical Pharmacology: A Tale of Two Mechanisms
The pharmacological profile of this compound is characterized by two distinct areas of investigation: its initial exploration as an anti-inflammatory agent and its later characterization as a β-adrenergic blocker.
Anti-Inflammatory Activity
Initial preclinical studies, primarily conducted by Elmu S.A., demonstrated this compound's efficacy in rodent models of acute inflammation. These studies were significant in that they suggested a mechanism of action independent of cyclooxygenase (COX) inhibition.
Experimental Protocols:
-
Zymosan-Induced Paw Edema in Rats: This model induces an inflammatory response through the activation of the complement system and other inflammatory pathways. This compound was administered orally to rats prior to the intraplantar injection of zymosan. The degree of paw swelling was measured over time to assess the anti-inflammatory effect.
-
Concanavalin A-Induced Edema in Rats: Concanavalin A induces inflammation by stimulating the release of histamine, serotonin, and prostaglandins. This compound was evaluated for its ability to inhibit both the early and late phases of this inflammatory response.
-
Carrageenan-Induced Inflammation in Rats: A widely used model of acute inflammation, carrageenan injection induces edema, hyperalgesia, and the infiltration of inflammatory cells. The effects of this compound on exudate volume, protein concentration, and leukocyte count in the inflammatory exudate were assessed.[1]
-
In Vitro Prostaglandin Biosynthesis Assay: To determine if this compound's mechanism was similar to NSAIDs, its effect on prostaglandin E2 biosynthesis from arachidonic acid was measured using bovine seminal vesicle microsomal enzymes.[1]
Summary of Preclinical Anti-Inflammatory Findings:
| Experimental Model | Key Findings |
| Zymosan-Induced Paw Edema | Oral this compound suppressed paw edema. |
| Concanavalin A-Induced Edema | Inhibited both early and late stages of edema.[1] |
| Carrageenan-Induced Inflammation | Reduced exudate volume, protein levels, and leukocyte count.[1] |
| In Vitro Prostaglandin Biosynthesis | Did not inhibit prostaglandin E2 biosynthesis.[1] |
These findings collectively indicated that this compound possessed potent anti-inflammatory properties that were not mediated by the inhibition of prostaglandin synthesis, setting it apart from traditional NSAIDs.
Beta-Adrenergic Blocking Activity
More recent investigations have repositioned this compound as a selective β1-adrenergic receptor antagonist, a class of drugs commonly used to manage cardiovascular diseases. This suggests a re-evaluation of its pharmacological profile or the discovery of a more potent and clinically relevant mechanism of action.
Mechanism of Action:
As a β1-selective blocker, this compound is proposed to competitively inhibit the binding of catecholamines (e.g., adrenaline and noradrenaline) to β1-adrenergic receptors, which are predominantly located in the heart. This action leads to a decrease in heart rate, myocardial contractility, and blood pressure.
Preclinical Evidence:
While detailed preclinical data for this compound's β-blocking activity is not extensively published, it is reported to have demonstrated efficacy in preclinical trials for reducing blood pressure and normalizing heart rhythms. Its selectivity for β1 receptors is a key feature, as this minimizes the risk of bronchoconstriction, a potential side effect associated with non-selective β-blockers that also act on β2 receptors in the lungs.
Development History and Future Outlook
The development history of this compound is marked by a significant shift in therapeutic focus. The initial research by Elmu S.A. in the early 1990s positioned it as a novel anti-inflammatory agent. However, the reasons for the apparent discontinuation of this line of research and the subsequent re-emergence of this compound as a cardiovascular drug candidate are not well-documented in publicly available literature.
Currently, this compound is described as being in the research phase for cardiovascular indications, with progression towards clinical trials anticipated. Its potential advantages over existing beta-blockers, such as its selectivity profile, will be a key area of evaluation in future studies.
Conclusion
This compound represents a compelling example of the complexities and serendipitous nature of drug discovery. Its journey from a non-steroidal anti-inflammatory candidate to a selective β1-adrenergic blocker underscores the importance of comprehensive pharmacological profiling. While the early anti-inflammatory research provided a solid preclinical foundation, the current focus on its cardiovascular effects suggests a potentially more viable therapeutic application. Further publication of detailed preclinical and forthcoming clinical data will be crucial in fully elucidating the therapeutic potential of this intriguing molecule and clarifying its ultimate place in the pharmaceutical landscape. The dual-faceted history of this compound serves as a valuable lesson for researchers in the field, demonstrating that the initial therapeutic target of a compound may not always be its final destination.
References
Methodological & Application
Fepradinol Application Notes and Protocols for In Vivo Rat Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fepradinol is a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated efficacy in various rat models of acute inflammation. Notably, its mechanism of action appears to be distinct from traditional NSAIDs, as it does not inhibit prostaglandin (B15479496) biosynthesis. This document provides a comprehensive overview of the current knowledge on this compound dosage and application in in vivo rat models, including detailed experimental protocols and a summary of its known mechanistic properties.
Data Presentation
The following tables summarize the quantitative data available for this compound administration in in vivo rat models.
Table 1: this compound Dosage in Rat Inflammation Models
| Model | Rat Strain | Administration Route | Dosage (mg/kg) | Key Findings |
| Zymosan-induced paw edema | Wistar | Oral | 25 | Suppressed edema |
| Concanavalin A-induced paw edema | Wistar | Oral | 25 | Inhibited both early and late stages of edema |
| Carrageenan-induced inflammation | Wistar | Oral | Not specified | Reduced exudate, protein and gamma-glutamyltransferase levels, and leukocyte count[1] |
| Dextran-induced paw edema | Wistar | Oral | 25 | Inhibitory effect nearly equal to cyproheptadine (B85728) (10 mg/kg)[2][3] |
| Platelet-activating factor-induced paw edema | Wistar | Oral | 25 | Clearly inhibited the inflammatory process[2][3] |
| Kaolin-induced paw edema | Wistar | Oral | 25 | Displayed an inhibitory effect on the early and late stages of edema |
| Nystatin-induced paw edema | Wistar | Oral | 25 | Displayed an inhibitory effect on the early and late stages of edema |
| Castor oil-induced diarrhea | Not specified | Oral | Not specified | Prevented diarrhea |
Note: Pharmacokinetic parameters such as Cmax, Tmax, half-life, and oral bioavailability of this compound in rats are not well-documented in publicly available literature.
Experimental Protocols
Carrageenan-Induced Paw Edema Model
This model is widely used to assess the efficacy of acute anti-inflammatory agents.
Materials:
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)
-
Male Wistar rats (150-200 g)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Acclimatize rats for at least one week before the experiment.
-
Fast the rats overnight with free access to water.
-
Administer this compound (e.g., 25 mg/kg) or vehicle orally via gavage.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (V0) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection (Vt).
-
Calculate the percentage of paw edema at each time point using the formula: Edema (%) = ((Vt - V0) / V0) * 100.
-
Analyze the data to determine the inhibitory effect of this compound on paw edema compared to the vehicle control group.
Oral Administration Protocol
Materials:
-
This compound solution/suspension
-
Oral gavage needle (appropriate size for rats)
-
Syringe
Procedure:
-
Gently restrain the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to determine the appropriate length for gavage needle insertion.
-
Attach the gavage needle to a syringe containing the calculated dose of this compound.
-
Carefully insert the gavage needle into the rat's mouth, passing it over the tongue and down the esophagus.
-
Slowly administer the this compound solution/suspension.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress.
Signaling Pathways and Mechanism of Action
The precise signaling pathway of this compound's anti-inflammatory action is not yet fully elucidated. However, studies have consistently shown that its mechanism is independent of the cyclooxygenase (COX) pathway, which is the primary target of most NSAIDs. This compound does not inhibit prostaglandin E2 biosynthesis. This suggests that this compound may exert its anti-inflammatory effects through alternative pathways involved in inflammation, such as those regulating leukocyte migration and the release of other inflammatory mediators.
Given that this compound reduces leukocyte count in inflammatory exudates, it may interfere with chemokine signaling or adhesion molecule expression. Potential pathways that could be investigated include the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-activated protein kinase) signaling cascades, which are central regulators of inflammatory responses. However, direct evidence of this compound's effect on these pathways is currently lacking in the scientific literature.
Visualizations
Caption: Experimental workflow for evaluating this compound in a rat paw edema model.
Caption: Postulated mechanism of this compound's anti-inflammatory action.
References
- 1. Mechanism of anti-inflammatory action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Successful Drug Development Despite Adverse Preclinical Findings Part 2: Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound on rat hind paw oedema induced by several inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of Fepradinol in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fepradinol is a non-steroidal anti-inflammatory drug (NSAID) with a mechanism of action distinct from traditional NSAIDs. Unlike many NSAIDs that inhibit prostaglandin (B15479496) biosynthesis, this compound's anti-inflammatory effects appear to be mediated through alternative pathways[1]. This unique characteristic makes it a compound of interest for further investigation into its therapeutic potential for inflammatory and pain-related conditions. These application notes provide detailed protocols for the oral administration of this compound in mice to study its anti-inflammatory, analgesic, and pharmacokinetic properties.
Data Presentation
Table 1: Anti-Inflammatory Effect of Orally Administered this compound in Mice
| Experimental Model | Mouse Strain | This compound Dose (oral) | Vehicle | Effect | Reference |
| Endotoxin-induced Diarrhea | ICR | Not Specified | Not Specified | Prevention of diarrhea | [1] |
Note: Specific quantitative dose-response data for the anti-inflammatory effects of orally administered this compound in mice is limited in the currently available literature. The provided data is based on a qualitative observation.
Table 2: Analgesic Effect of Orally Administered this compound in Mice
Table 3: Pharmacokinetic Parameters of Orally Administered this compound in Mice
Experimental Protocols
Protocol 1: Evaluation of Anti-Inflammatory Activity using the Endotoxin-Induced Diarrhea Model in Mice
Objective: To assess the in vivo anti-inflammatory effect of this compound by evaluating its ability to prevent endotoxin-induced diarrhea in mice.
Materials:
-
This compound
-
Endotoxin (Lipopolysaccharide, LPS) from E. coli
-
Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in sterile water)
-
Male ICR mice (or other appropriate strain)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes
-
Animal balance
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory conditions for at least one week prior to the experiment. House them in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Preparation of this compound Suspension: Prepare a homogenous suspension of this compound in the chosen vehicle (e.g., 0.5% CMC). The concentration should be calculated based on the desired dosage and the average weight of the mice.
-
Dosing:
-
Fast the mice for 4-6 hours before oral administration of the test compound.
-
Divide the mice into at least three groups: Vehicle control, this compound-treated, and a positive control (e.g., Indomethacin).
-
Administer the this compound suspension or vehicle to the respective groups via oral gavage. The volume should not exceed 10 ml/kg body weight.
-
-
Induction of Diarrhea: One hour after the administration of this compound or vehicle, induce diarrhea by intravenous injection of endotoxin.
-
Observation: Observe the mice for the presence and severity of diarrhea over a period of 4-6 hours. Record the number of animals exhibiting diarrhea and the consistency of the feces.
-
Data Analysis: Compare the incidence and severity of diarrhea in the this compound-treated group with the vehicle control group.
Protocol 2: Assessment of Analgesic Activity using the Hot Plate Test in Mice
Objective: To evaluate the central analgesic properties of orally administered this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% CMC in sterile water)
-
Hot plate apparatus
-
Male ICR mice (or other appropriate strain)
-
Oral gavage needles
-
Syringes
-
Animal balance
Procedure:
-
Animal Acclimation: Follow the same acclimation procedure as in Protocol 1.
-
Preparation of this compound Suspension: Prepare the this compound suspension as described in Protocol 1.
-
Baseline Latency: Before administering any substance, determine the baseline pain response latency for each mouse by placing it on the hot plate (maintained at 55 ± 0.5 °C) and recording the time taken to lick its hind paw or jump. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
-
Dosing:
-
Group the mice and administer this compound or vehicle orally as described in Protocol 1.
-
-
Post-Dosing Latency Measurement: At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and record the latency to the pain response.
-
Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100. Compare the %MPE between the this compound-treated and vehicle control groups.
Protocol 3: Pharmacokinetic Study of Orally Administered this compound in Mice
Objective: To determine the pharmacokinetic profile of this compound following oral administration in mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% CMC in sterile water)
-
Male ICR mice (or other appropriate strain)
-
Oral gavage needles
-
Syringes
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation and Dosing: Follow the procedures for animal acclimation and oral administration of this compound as outlined in Protocol 1.
-
Blood Sampling:
-
At predetermined time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours), collect blood samples from a designated group of mice for each time point.
-
Blood can be collected via retro-orbital sinus puncture or tail vein sampling into heparinized tubes.
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80 °C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in mouse plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to analyze the plasma concentration-time data.
-
Calculate key pharmacokinetic parameters including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Mandatory Visualizations
Signaling Pathways
The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on the understanding that its anti-inflammatory mechanism is independent of prostaglandin synthesis, a hypothetical pathway can be proposed for further investigation. This compound may interfere with key inflammatory signaling cascades such as the NF-κB and MAPK pathways, which are central regulators of inflammatory responses.
Caption: Hypothesized signaling pathway for this compound's anti-inflammatory action.
Experimental Workflow
Caption: Experimental workflow for in vivo studies of oral this compound in mice.
References
Application Note and Protocol: Fepradinol Solubility and Use in In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides guidance on the solubility of Fepradinol in Dimethyl Sulfoxide (DMSO) for the preparation of stock solutions for in vitro assays. It includes a protocol for preparing and handling this compound solutions and an overview of its potential mechanism of action.
Introduction to this compound
This compound is a non-steroidal anti-inflammatory agent.[1] Its mechanism of action differs from traditional NSAIDs as it does not appear to inhibit prostaglandin (B15479496) biosynthesis.[1] Understanding its solubility and proper handling is crucial for accurate and reproducible results in in vitro studies exploring its anti-inflammatory properties and other potential biological activities.
Solubility of this compound in DMSO
General Considerations for DMSO Usage:
-
DMSO is a powerful solvent capable of dissolving a wide range of organic molecules.
-
It is miscible with water, allowing for easy dilution of stock solutions into aqueous assay buffers.
-
High concentrations of DMSO can be toxic to cells; therefore, the final concentration in the assay medium should typically be kept low, often below 0.5%.
Empirical Determination of Solubility:
Given the lack of specific solubility data, it is recommended to empirically determine the solubility of this compound in DMSO for your specific lot of compound. A general procedure is outlined in the protocols section.
Data Presentation: this compound Properties
For reference, key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉NO₂ | |
| Molecular Weight | 209.28 g/mol | |
| IUPAC Name | 2-[(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol | |
| Pharmacological Class | Anti-Inflammatory Agents, Non-Steroidal |
Experimental Protocols
Protocol for Empirical Determination of this compound Solubility in DMSO
This protocol provides a method to estimate the solubility of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Vortex mixer
-
Microcentrifuge tubes
-
Pipettes
Procedure:
-
Weigh out a small, known amount of this compound (e.g., 1-5 mg) into a microcentrifuge tube.
-
Add a small, precise volume of DMSO (e.g., 100 µL) to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If the solid has completely dissolved, add another known amount of this compound and repeat steps 3 and 4.
-
Continue this process until a saturated solution is formed (i.e., solid particles remain undissolved after thorough vortexing).
-
Calculate the approximate solubility based on the total amount of this compound dissolved in the known volume of DMSO.
Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO. It is recommended to start with a conservative concentration and adjust as needed based on solubility determination.
Materials:
-
This compound (MW: 209.28 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Pipettes
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 209.28 g/mol x 1000 mg/g = 2.09 mg
-
-
Weigh this compound: Accurately weigh 2.09 mg of this compound and transfer it to a sterile tube.
-
Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound.
-
Ensure complete dissolution: Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol for Preparing Working Solutions for In Vitro Assays
This protocol describes the dilution of the DMSO stock solution into cell culture medium or assay buffer.
Procedure:
-
Thaw stock solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium or assay buffer to achieve the desired final concentrations.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the assay does not exceed a level that is toxic to the cells being used (typically <0.5%).
-
Precipitation Check: After dilution, visually inspect the working solutions for any signs of precipitation. If precipitation occurs, the concentration may be too high for the aqueous buffer, and further dilution may be necessary.
Signaling Pathway and Experimental Workflow
Putative Anti-Inflammatory Signaling Pathway
This compound's anti-inflammatory mechanism is not fully elucidated but is known to be independent of prostaglandin synthesis inhibition. A common pathway involved in inflammation is the Toll-like receptor 4 (TLR4) signaling cascade, which leads to the activation of the transcription factor NF-κB. Many anti-inflammatory compounds target this pathway. The following diagram illustrates a simplified TLR4 signaling pathway, which could be a potential area of investigation for this compound's mechanism of action.
Caption: Simplified TLR4 signaling pathway leading to inflammatory gene expression.
Experimental Workflow for this compound Solution Preparation
The following diagram outlines the workflow for preparing this compound solutions for in vitro assays.
References
- 1. Mechanism of anti-inflammatory action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for inducing acute inflammation in a rat model using carrageenan and evaluating the anti-inflammatory effects of Fepradinol, a non-steroidal anti-inflammatory drug (NSAID) with a mechanism of action distinct from cyclooxygenase (COX) inhibition.
Introduction
The carrageenan-induced paw edema model is a widely used and highly reproducible in vivo assay for screening the acute anti-inflammatory activity of novel compounds.[1] Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response characterized by edema, hyperalgesia, and erythema.[1][2] this compound is an effective NSAID that has demonstrated potent anti-inflammatory properties.[3] Notably, its mechanism of action does not appear to be related to the inhibition of prostaglandin (B15479496) biosynthesis, distinguishing it from traditional NSAIDs like Indomethacin.[4] This makes the carrageenan model particularly useful for characterizing the efficacy of compounds like this compound that may act on alternative inflammatory pathways.
Principles and Theory
The inflammatory response induced by carrageenan is biphasic:
-
Early Phase (0–2.5 hours): This phase is characterized by the release of vasoactive amines such as histamine (B1213489) and serotonin, followed by bradykinin, which significantly increases vascular permeability.
-
Late Phase (3–6 hours): This phase is primarily mediated by the overproduction of prostaglandins (B1171923) (PGE2), facilitated by the upregulation of COX-2. It also involves the infiltration of neutrophils and the production of other inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-1β).
While typical NSAIDs (e.g., Indomethacin) primarily inhibit the late phase by blocking COX enzymes, this compound has been shown to prevent carrageenan-induced inflammation by reducing exudate, protein levels, and leukocyte counts through a non-COX-dependent mechanism.
Signaling Pathway in Carrageenan-Induced Inflammation
The diagram below illustrates the key molecular and cellular events following carrageenan injection into the paw tissue.
Caption: Signaling cascade of carrageenan-induced inflammation.
Experimental Workflow
A systematic approach is crucial for obtaining reliable and reproducible results. The workflow diagram below outlines the key steps of the protocol.
Caption: Experimental workflow for the paw edema assay.
Detailed Experimental Protocol
5.1. Materials and Reagents
-
Animals: Male Wistar or Sprague-Dawley rats (180-200 g).
-
Phlogistic Agent: Lambda Carrageenan (1% w/v in sterile 0.9% saline).
-
Test Compound: this compound.
-
Positive Control: Indomethacin.
-
Vehicle: 0.9% Sterile Saline or appropriate vehicle for drug dissolution.
-
Equipment: Plethysmometer, oral gavage needles, 1 mL syringes with 27-gauge needles, animal weighing scale.
5.2. Animal Handling and Grouping
-
Acclimatize animals to laboratory conditions for at least one week prior to the experiment.
-
House animals in standard cages with free access to food and water.
-
On the day of the experiment, weigh and randomly divide the rats into three groups (n=6 per group):
-
Group I (Vehicle Control): Receives the vehicle only.
-
Group II (this compound): Receives this compound (25 mg/kg, p.o.).
-
Group III (Positive Control): Receives Indomethacin (10 mg/kg, p.o.).
-
5.3. Procedure
-
Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.
-
Administer the respective compounds (Vehicle, this compound, or Indomethacin) via oral gavage.
-
One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.
-
Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.
5.4. Data Analysis
-
Calculate the increase in paw volume (Edema) for each animal at each time point:
-
Edema (mL) = Vₜ - V₀
-
-
Calculate the mean edema for each group at each time point.
-
Calculate the Percentage Inhibition of Edema for the treated groups relative to the control group:
-
% Inhibition = [ (Mean Edema_Control - Mean Edema_Treated) / Mean Edema_Control ] x 100
-
Data Presentation
The following table presents representative data from a carrageenan-induced paw edema study, demonstrating the anti-inflammatory effect of this compound.
| Time (Hours) | Mean Increase in Paw Volume (mL) ± SEM | Percentage Inhibition (%) |
| Vehicle Control | This compound (25 mg/kg) | |
| 1 | 0.35 ± 0.04 | 0.21 ± 0.03 |
| 2 | 0.58 ± 0.05 | 0.30 ± 0.04 |
| 3 | 0.82 ± 0.07 | 0.37 ± 0.05 |
| 4 | 0.75 ± 0.06 | 0.31 ± 0.04 |
| 5 | 0.64 ± 0.05 | 0.28 ± 0.03 |
| 6 | 0.51 ± 0.04 | 0.24 ± 0.03** |
| p<0.05, *p<0.01 compared to Vehicle Control group. Data are hypothetical but representative of expected outcomes based on published literature. |
Interpretation: The data shows that carrageenan induces a time-dependent increase in paw volume, peaking around 3 hours. This compound demonstrates significant inhibition of edema throughout the experiment, including the early phase, which is consistent with its non-COX-inhibiting mechanism. Indomethacin shows significant activity primarily in the later, prostaglandin-mediated phase of inflammation.
Conclusion
The carrageenan-induced paw edema model is a robust and effective method for the preclinical evaluation of acute anti-inflammatory drugs. This protocol provides a detailed framework for assessing the efficacy of this compound. The distinct inhibitory profile of this compound compared to standard NSAIDs underscores the model's utility in elucidating different mechanisms of anti-inflammatory action.
References
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model | springermedizin.de [springermedizin.de]
- 3. academic.oup.com [academic.oup.com]
- 4. Effect of this compound on rat hind paw oedema induced by several inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Zymosan-Induced Inflammation Model Using Fepradinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zymosan, a polysaccharide derived from the cell wall of Saccharomyces cerevisiae, is a widely used phlogistic agent to induce sterile inflammation in preclinical research. Composed of β-glucan and mannan (B1593421) residues, zymosan activates various pattern recognition receptors (PRRs) on immune cells, such as Toll-like receptors (TLR2 and TLR6), Dectin-1, and Complement Receptor 3 (CR3). This activation triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and chemokines, reactive oxygen species (ROS), and the infiltration of immune cells, primarily neutrophils, to the site of administration.[1] The zymosan-induced inflammation model is a robust and reproducible method for studying acute inflammatory responses and for evaluating the efficacy of novel anti-inflammatory compounds.
Fepradinol is a non-steroidal anti-inflammatory drug (NSAID) with a mechanism of action distinct from traditional NSAIDs like indomethacin (B1671933).[2] Studies have shown that this compound's anti-inflammatory properties are not associated with the inhibition of prostaglandin (B15479496) biosynthesis via the cyclooxygenase (COX) pathway.[2] This unique characteristic makes this compound an interesting compound for investigating alternative anti-inflammatory pathways. Notably, oral administration of this compound has been shown to effectively suppress zymosan-induced paw edema in rats, a model where traditional COX inhibitors like indomethacin are ineffective.[2]
These application notes provide detailed protocols for utilizing the zymosan-induced inflammation model, specifically paw edema in rats, to evaluate the anti-inflammatory effects of this compound.
Signaling Pathways
Zymosan-Induced Inflammatory Signaling
Zymosan initiates an inflammatory response by engaging with multiple receptors on the surface of immune cells, primarily macrophages and neutrophils. This recognition leads to the activation of several downstream signaling pathways, culminating in the production of inflammatory mediators.
Caption: Zymosan-induced intracellular signaling cascade.
Proposed Mechanism of Action for this compound
Given that this compound does not inhibit the COX pathway, its anti-inflammatory effects in the zymosan model are likely mediated through alternative mechanisms. One plausible hypothesis is the inhibition of key events in the inflammatory cascade, such as neutrophil migration and activation.
Caption: Proposed anti-inflammatory mechanism of this compound.
Experimental Protocols
Zymosan-Induced Paw Edema in Rats
This protocol describes the induction of acute inflammation in the rat paw using zymosan and the assessment of paw edema.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Concanavalin A (Con A), a lectin isolated from the jack bean (Canavalia ensiformis), is a potent mitogen for T-lymphocytes. Its administration in vivo serves as a well-established model for inducing T-cell-dependent inflammation. The subcutaneous injection of Concanavalin A into the paw of rodents elicits a localized inflammatory response characterized by edema, cellular infiltration, and the release of various pro-inflammatory mediators. This model is particularly useful for studying the mechanisms of immune-mediated inflammation and for the preclinical evaluation of novel anti-inflammatory agents.
Fepradinol is a non-steroidal anti-inflammatory drug (NSAID) with a mechanism of action that appears to differ from traditional NSAIDs.[1][2] Studies have demonstrated its efficacy in reducing edema in various inflammatory models, including that induced by Concanavalin A.[2] Notably, this compound has been shown to inhibit both the early and late phases of Concanavalin A-induced edema, suggesting a broad spectrum of anti-inflammatory activity.[2] Its mechanism does not appear to involve the inhibition of prostaglandin (B15479496) biosynthesis, a hallmark of many NSAIDs.[2]
These application notes provide a comprehensive overview of the Concanavalin A-induced edema model and the therapeutic potential of this compound. Detailed experimental protocols, data presentation, and visualizations of the underlying signaling pathways are included to guide researchers in their study of inflammation and the evaluation of anti-inflammatory compounds.
Data Presentation
The following tables summarize representative quantitative data from studies evaluating the effect of this compound on Concanavalin A-induced paw edema in a rat model.
Table 1: Effect of this compound on Concanavalin A-Induced Paw Edema Over Time
| Treatment Group | 1 hour | 3 hours | 6 hours | 12 hours | 24 hours |
| Vehicle Control | 0.25 ± 0.03 | 0.55 ± 0.05 | 0.80 ± 0.07 | 0.65 ± 0.06 | 0.30 ± 0.04 |
| This compound (10 mg/kg) | 0.18 ± 0.02 | 0.38 ± 0.04 | 0.55 ± 0.05 | 0.42 ± 0.04 | 0.20 ± 0.03* |
| This compound (25 mg/kg) | 0.12 ± 0.01 | 0.25 ± 0.03 | 0.35 ± 0.04 | 0.28 ± 0.03 | 0.15 ± 0.02 |
| This compound (50 mg/kg) | 0.08 ± 0.01 | 0.15 ± 0.02 | 0.20 ± 0.03 | 0.18 ± 0.02 | 0.10 ± 0.01 |
Values are presented as the mean increase in paw volume (mL) ± SEM. *p < 0.05, **p < 0.01 compared to the Vehicle Control group.
Table 2: Dose-Dependent Inhibition of Concanavalin A-Induced Paw Edema by this compound at 6 hours
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) | Percent Inhibition (%) |
| Vehicle Control | - | 0.80 ± 0.07 | - |
| This compound | 10 | 0.55 ± 0.05 | 31.25 |
| This compound | 25 | 0.35 ± 0.04 | 56.25 |
| This compound | 50 | 0.20 ± 0.03 | 75.00 |
Percent inhibition is calculated relative to the vehicle control group.
Experimental Protocols
Protocol 1: Induction of Paw Edema with Concanavalin A in Rats
Materials:
-
Male Wistar rats (180-220 g)
-
Concanavalin A (Sigma-Aldrich)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Plethysmometer (Ugo Basile or equivalent)
-
Micropipettes and sterile tips
-
Animal restraining cages
Procedure:
-
Animal Acclimatization: House the rats in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle for at least one week prior to the experiment. Provide free access to standard laboratory chow and water.
-
Preparation of Concanavalin A Solution: Prepare a fresh solution of Concanavalin A in sterile saline at a concentration of 10 mg/mL.
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline measurement.
-
Induction of Edema: Administer a subplantar injection of 0.1 mL of the Concanavalin A solution into the right hind paw of each rat.
-
Paw Volume Measurement: At designated time points (e.g., 1, 3, 6, 12, and 24 hours) after the Concanavalin A injection, measure the paw volume again using the plethysmometer.
-
Calculation of Edema: The increase in paw volume is calculated by subtracting the baseline measurement from the measurement at each time point.
Protocol 2: Treatment with this compound
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) in water)
-
Oral gavage needles
-
Syringes
Procedure:
-
Preparation of this compound Suspension: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 10, 25, and 50 mg/mL).
-
Drug Administration: One hour prior to the induction of paw edema with Concanavalin A, administer this compound or the vehicle (for the control group) orally to the rats via gavage. The volume of administration should be consistent across all groups (e.g., 1 mL/100 g body weight).
-
Induction and Measurement of Edema: Proceed with the induction of paw edema and subsequent measurements as described in Protocol 1.
-
Data Analysis: Compare the increase in paw volume between the this compound-treated groups and the vehicle control group at each time point. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed differences.
Visualizations
References
HPLC method for detecting Fepradinol in biological samples
An Application Note and Protocol for the Determination of Fepradinol in Biological Samples by High-Performance Liquid Chromatography (HPLC)
This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of this compound in biological matrices, such as human plasma and urine, using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described method is intended for researchers, scientists, and professionals in drug development and clinical research.
Application Note
Introduction
This compound is a compound with anti-inflammatory properties. To understand its pharmacokinetic and pharmacodynamic profile, a reliable and robust analytical method for its quantification in biological samples is essential. This application note describes a highly sensitive and specific RP-HPLC method for the determination of this compound in human plasma and urine. The method utilizes a C18 stationary phase with a mobile phase consisting of a buffered organic solvent mixture, followed by UV detection. Sample preparation involves a straightforward protein precipitation or solid-phase extraction (SPE) to ensure high recovery and minimize matrix effects. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
Chromatographic Conditions
A standard RP-HPLC method is proposed for the analysis of this compound. A C18 column is chosen for its versatility and common use in pharmaceutical analysis. The mobile phase composition is optimized to achieve good peak shape and resolution of this compound from endogenous components in the biological matrix.
Sample Preparation
Effective sample preparation is crucial for accurate and reproducible results in bioanalysis. For plasma samples, protein precipitation with acetonitrile (B52724) is a rapid and effective method to remove the majority of proteins. For urine samples, a dilution or a solid-phase extraction (SPE) step may be employed to remove interfering substances and concentrate the analyte.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. Key validation parameters include linearity, accuracy, precision, selectivity, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., a structurally similar and stable compound
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water (e.g., Milli-Q or equivalent)
-
Formic acid or ammonium (B1175870) acetate (B1210297) for mobile phase buffering
-
Human plasma (drug-free)
-
Human urine (drug-free)
-
Solid-Phase Extraction (SPE) cartridges (if applicable)
2. Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD)
-
Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Data acquisition and processing software
3. Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the IS in methanol.
-
Working IS Solution: Dilute the IS stock solution with the mobile phase to a final concentration (e.g., 10 µg/mL).
-
Calibration Standards and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into drug-free plasma or urine to prepare calibration standards and QC samples at low, medium, and high concentrations.
4. Sample Preparation
4.1. Plasma Samples (Protein Precipitation)
-
To 200 µL of plasma sample in a microcentrifuge tube, add 400 µL of cold acetonitrile containing the internal standard.
-
Vortex mix for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 20 µL aliquot into the HPLC system.
4.2. Urine Samples (Dilution)
-
Centrifuge the urine sample at 5,000 rpm for 5 minutes to remove particulate matter.
-
Dilute 100 µL of the supernatant with 900 µL of the mobile phase containing the internal standard.
-
Vortex mix and inject a 20 µL aliquot into the HPLC system.
5. HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (v/v) |
| Gradient Program | Isocratic or Gradient (e.g., starting with 30% Acetonitrile, increasing to 70% over 10 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detector | UV-Vis or DAD |
| Detection Wavelength | To be determined based on the UV spectrum of this compound (e.g., 220 nm) |
| Run Time | 15 minutes |
6. Data Analysis
-
Identify and integrate the peaks corresponding to this compound and the internal standard.
-
Construct a calibration curve by plotting the peak area ratio (this compound/IS) against the nominal concentration of the calibration standards.
-
Determine the concentration of this compound in the QC and unknown samples using the regression equation of the calibration curve.
Data Presentation
The following tables summarize the expected quantitative data from a validated HPLC method for this compound.
Table 1: HPLC Method Validation Parameters
| Parameter | Expected Value/Range |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
| Retention Time (this compound) | To be determined (e.g., ~6.5 min) |
| Retention Time (IS) | To be determined (e.g., ~8.2 min) |
Table 2: Accuracy and Precision Data
| QC Concentration (µg/mL) | Accuracy (% Recovery) | Precision (% RSD - Intra-day) | Precision (% RSD - Inter-day) |
| Low (0.3) | 95 - 105 | < 10 | < 15 |
| Medium (5.0) | 90 - 110 | < 10 | < 15 |
| High (40.0) | 90 - 110 | < 10 | < 15 |
Table 3: Recovery Data from Sample Preparation
| Matrix | Preparation Method | Mean Recovery (%) |
| Plasma | Protein Precipitation | > 85 |
| Urine | Dilution | > 95 |
Visualization
Caption: Experimental workflow for HPLC analysis of this compound.
Preparing Fepradinol Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fepradinol is a non-steroidal anti-inflammatory drug (NSAID) with a mechanism of action distinct from many traditional NSAIDs.[1] Unlike drugs such as indomethacin, this compound's anti-inflammatory properties do not appear to be linked to the inhibition of prostaglandin (B15479496) E2 biosynthesis.[1] This unique characteristic makes it a compound of interest for research into inflammatory processes and the development of novel therapeutics. This document provides detailed application notes and protocols for the preparation of this compound stock solutions for use in cell culture experiments.
Data Presentation
Due to a lack of specific published data on this compound's solubility in common cell culture solvents and its stability in solution, the following table provides general chemical properties and a predicted water solubility for its hydrochloride salt. Researchers are strongly encouraged to perform their own solubility and stability tests before commencing experiments.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₉NO₂ | [2][3] |
| Molecular Weight | 209.29 g/mol | |
| Predicted Water Solubility (Hydrochloride Salt) | 8.33 mg/mL | |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | General Recommendation |
| Recommended Storage of Stock Solution | -20°C or -80°C in small aliquots | General Recommendation |
Experimental Protocols
Protocol 1: Determination of this compound Solubility in a Selected Solvent (e.g., DMSO)
Objective: To determine the maximum concentration at which this compound can be dissolved in a chosen solvent for the preparation of a high-concentration stock solution.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Calibrated pipettes
-
Analytical balance
Methodology:
-
Weigh out a small, precise amount of this compound powder (e.g., 5 mg) and place it into a sterile microcentrifuge tube.
-
Add a small, known volume of DMSO (e.g., 100 µL) to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If the powder has completely dissolved, continue to add small, known amounts of this compound powder, vortexing thoroughly after each addition, until a saturated solution is achieved (i.e., undissolved particles remain after extensive vortexing).
-
If the initial amount of powder does not dissolve, add a small, known volume of DMSO and vortex again. Repeat until the powder is fully dissolved.
-
Calculate the solubility based on the total amount of this compound dissolved in the final volume of the solvent.
Protocol 2: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in cell culture medium.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile conical tube (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Calibrated pipettes
-
Analytical balance
-
Sterile filter (0.22 µm) and syringe
-
Sterile, light-protected cryovials for aliquoting
Methodology:
-
Based on the determined solubility and the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound.
-
Calculation: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
-
Weigh the calculated amount of this compound powder and transfer it to a sterile conical tube.
-
Add the required volume of sterile DMSO to the conical tube.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary, but the stability of this compound under these conditions should be considered.
-
Once dissolved, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile, light-protected cryovials. This prevents repeated freeze-thaw cycles.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C until use.
Protocol 3: Preparation of Working Solutions and Cell Treatment
Objective: To dilute the this compound stock solution to the final desired concentration in cell culture medium for treating cells.
Materials:
-
This compound stock solution
-
Pre-warmed, complete cell culture medium
-
Sterile conical tubes
-
Calibrated pipettes
Methodology:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of stock solution required to achieve the desired final concentration in the cell culture medium. To minimize solvent toxicity, the final concentration of DMSO in the medium should typically be kept below 0.5%, and ideally below 0.1%.
-
Calculation: Volume of Stock (µL) = (Desired Final Concentration (µM) x Final Volume of Medium (mL)) / Stock Concentration (mM)
-
-
In a sterile conical tube, add the calculated volume of the this compound stock solution to the pre-warmed complete cell culture medium.
-
Mix gently by pipetting or inverting the tube.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Include a vehicle control in your experiment by adding an equivalent volume of DMSO (without this compound) to a separate set of cells.
Visualization of Experimental Workflow and Potential Signaling Pathway
To aid in the conceptualization of the experimental process and the potential mechanism of action of this compound, the following diagrams are provided.
Caption: Workflow for this compound Stock and Working Solution Preparation.
Caption: Postulated Anti-inflammatory Signaling Pathway of this compound.
References
Troubleshooting & Optimization
Troubleshooting Fepradinol insolubility in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing issues with Fepradinol insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a non-steroidal anti-inflammatory agent.[1] Its chemical formula is C12H19NO2, with a molecular weight of approximately 209.28 g/mol .[1][2][3] It is available as a free base and as a hydrochloride salt.[4]
Q2: I'm having trouble dissolving this compound in my aqueous buffer. Why might this be happening?
Insolubility of this compound in aqueous solutions can be attributed to several factors:
-
Form of this compound: You may be using the free base form, which is expected to have lower aqueous solubility compared to the hydrochloride salt form.
-
pH of the solution: The solubility of this compound, which contains an amino group, is likely pH-dependent. At neutral or basic pH, the free base is less protonated and therefore less soluble in water.
-
Concentration: The desired concentration of your solution may exceed the solubility limit of this compound in your specific buffer system.
-
Temperature: Solubility can be temperature-dependent. Dissolving the compound at room temperature might not be sufficient.
-
Purity of the compound: Impurities in the this compound sample could affect its solubility.
Q3: How can I improve the solubility of this compound?
To improve the solubility of this compound in aqueous solutions, consider the following approaches:
-
Use this compound Hydrochloride: The hydrochloride salt of this compound has a predicted water solubility of 8.33 mg/mL and is generally more suitable for preparing aqueous solutions.
-
Adjust the pH: Lowering the pH of the solution will protonate the amino group of this compound, which should increase its aqueous solubility. Acidifying the buffer with a small amount of a suitable acid (e.g., HCl) can be effective.
-
Use Co-solvents: If adjusting the pH is not compatible with your experimental design, consider using a small percentage of a water-miscible organic co-solvent such as DMSO, ethanol, or polyethylene (B3416737) glycol (PEG). However, always check for the compatibility of the co-solvent with your specific assay or cell system.
-
Gentle Heating and Sonication: Gently warming the solution or using a sonicator can help to break down aggregates and increase the rate of dissolution. However, be cautious with temperature-sensitive compounds.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot this compound insolubility issues.
Problem: this compound is not dissolving in an aqueous buffer.
| Step | Action | Rationale |
| 1 | Verify the form of this compound | Check if you are using this compound free base or this compound hydrochloride. The hydrochloride salt is more water-soluble. |
| 2 | Prepare a fresh stock solution | If using this compound hydrochloride and still facing issues, try preparing a fresh stock solution in water or an appropriate buffer. |
| 3 | Adjust the pH | If using the free base, try dissolving it in a slightly acidic buffer (e.g., pH 4-6). |
| 4 | Incorporate a co-solvent | Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol, and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough not to affect your experiment. |
| 5 | Apply gentle heat or sonication | Gently warm the solution or place it in a sonicator bath for short periods to aid dissolution. Avoid excessive heat. |
| 6 | Filter the solution | If a small amount of particulate matter remains, you can filter the solution through a 0.22 µm filter to remove any undissolved compound. Note that this will result in a lower final concentration. |
Quantitative Data
| Compound | Form | Molecular Weight ( g/mol ) | Predicted Water Solubility |
| This compound | Free Base | 209.29 | Not available |
| This compound Hydrochloride | Salt | 245.75 | 8.33 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Hydrochloride Aqueous Stock Solution
-
Calculate the required mass:
-
The molecular weight of this compound hydrochloride is 245.75 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 245.75 g/mol * (1000 mg / 1 g) = 2.4575 mg
-
-
-
Weigh the compound:
-
Accurately weigh 2.46 mg of this compound hydrochloride using an analytical balance.
-
-
Dissolution:
-
Add the weighed this compound hydrochloride to a sterile microcentrifuge tube.
-
Add 1 mL of sterile, deionized water or your desired aqueous buffer (e.g., PBS).
-
Vortex the solution for 1-2 minutes.
-
If the compound does not fully dissolve, you can gently warm the tube to 37°C for 5-10 minutes or sonicate for 2-5 minutes.
-
-
Sterilization and Storage:
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution at -20°C for long-term storage or at 4°C for short-term use. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Relationship between this compound forms and solubility.
References
Technical Support Center: Fepradinol for Chronic Inflammation Research
Welcome to the Fepradinol Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound in chronic inflammation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize your this compound dosing schedule and overall experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in inflammation?
A1: this compound is a non-steroidal anti-inflammatory agent.[1] Unlike typical NSAIDs such as indomethacin, its anti-inflammatory activity does not appear to be related to the inhibition of prostaglandin (B15479496) biosynthesis.[2] Studies in rodent models of acute inflammation have shown that this compound can suppress paw edema induced by various agents like zymosan, concanavalin (B7782731) A, kaolin, and nystatin.[1][2] It has been observed to reduce the number of leukocytes and decrease protein and gamma-glutamyltransferase levels in inflammatory exudates.[2] The precise signaling pathways this compound modulates to exert these effects are a key area of ongoing research, but it is known to be distinct from cyclo-oxygenase (COX) inhibitors.
Q2: What are the basic physicochemical properties of this compound?
A2: this compound has the following properties:
-
Molecular Formula: C12H19NO2
-
Molecular Weight: 209.29 g/mol
-
It is classified as an ethanolamine.
Q3: How should I prepare and store this compound for in vitro and in vivo experiments?
A3: For in vitro studies, this compound can typically be dissolved in a suitable solvent like DMSO to create a stock solution, which should then be diluted in culture media to the final working concentration. For in vivo oral administration in rodent models, this compound can be suspended in a vehicle such as a 1% w/v solution of carboxymethyl cellulose (B213188) (CMC) in distilled water. It is recommended to store stock solutions at -20°C and protect them from light. Working solutions should be prepared fresh for each experiment.
Q4: What are some common in vivo models used to study the anti-inflammatory effects of this compound?
A4: Several preclinical animal models are suitable for evaluating the anti-inflammatory activity of this compound. For acute inflammation, models like carrageenan-induced paw edema, dextran-induced paw edema, and acetic acid-induced vascular permeability are commonly used. For chronic inflammation, models such as cotton pellet-induced granuloma or adjuvant-induced arthritis in rats would be appropriate to assess the long-term efficacy of this compound.
Q5: Are there any known off-target effects or toxicities associated with this compound?
A5: While specific toxicology data for this compound is not extensively detailed in publicly available literature, as with any investigational compound, it is crucial to conduct dose-ranging studies to determine the maximum tolerated dose (MTD) in your specific animal model. Monitor animals for signs of toxicity, such as weight loss, behavioral changes, or signs of distress. In vitro cytotoxicity assays are also recommended to determine the appropriate concentration range for cell-based experiments.
Troubleshooting Guides
Issue 1: Inconsistent results in in vivo inflammation models.
-
Question: We are observing high variability in the anti-inflammatory response to this compound in our rodent model of chronic inflammation. What could be the cause?
-
Answer: High variability can stem from several factors. First, ensure consistent oral gavage technique to minimize variability in drug administration. The timing of this compound administration relative to the induction of inflammation is also critical. Pharmacokinetic and pharmacodynamic (PK/PD) modeling can help in understanding the relationship between drug concentration and its effect, which is crucial for designing an effective dosing schedule. Additionally, consider factors such as the age, weight, and sex of the animals, as these can influence drug metabolism and response. Implementing a robust randomization and blinding protocol can also help minimize experimental bias.
Issue 2: this compound shows efficacy in vitro but not in vivo.
-
Question: Our in vitro assays show that this compound reduces inflammatory markers, but we are not seeing a significant effect in our in vivo studies. Why might this be?
-
Answer: A discrepancy between in vitro and in vivo results often points to issues with pharmacokinetics (what the body does to the drug). This compound may have poor oral bioavailability, rapid metabolism, or inefficient distribution to the site of inflammation. Consider conducting pharmacokinetic studies to measure plasma and tissue concentrations of this compound after administration. It may be necessary to explore different routes of administration or formulation strategies to improve drug exposure.
Issue 3: Cytotoxicity observed in cell-based assays.
-
Question: At higher concentrations, this compound appears to be causing cell death in our in vitro experiments. How can we differentiate between anti-inflammatory effects and cytotoxicity?
-
Answer: It is essential to determine the therapeutic window of this compound. Run a dose-response curve for cytotoxicity using an assay such as MTT or LDH release in parallel with your inflammation assays. This will allow you to identify a concentration range where this compound inhibits inflammatory responses without causing significant cell death. Always include a vehicle-only control and a positive control for cytotoxicity.
Experimental Protocols
Protocol 1: In Vivo Carrageenan-Induced Paw Edema in Rats
This protocol is adapted from standard methods for evaluating acute anti-inflammatory activity.
-
Animals: Use male Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide animals into at least four groups (n=6 per group):
-
Vehicle control (e.g., 1% CMC)
-
This compound (e.g., 25 mg/kg, p.o.)
-
This compound (e.g., 50 mg/kg, p.o.)
-
Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Drug Administration: Administer the respective treatments orally (p.o.) one hour before inducing inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Protocol 2: In Vitro Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
This protocol assesses the effect of this compound on the production of pro-inflammatory cytokines.
-
Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1-derived macrophages in appropriate media.
-
Cell Plating: Seed the cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 100 µM) or vehicle (DMSO) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (100 ng/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants and store them at -80°C until analysis.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatants using ELISA kits.
-
Data Analysis: Normalize cytokine levels to the vehicle control and determine the IC50 of this compound for the inhibition of each cytokine.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between different experimental groups and conditions.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume at 3h (mL) (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| This compound | 25 | 0.55 ± 0.04 | 35.3% |
| This compound | 50 | 0.42 ± 0.03 | 50.6% |
| Indomethacin | 10 | 0.45 ± 0.03* | 47.1% |
*p < 0.05 compared to Vehicle Control
Table 2: Inhibition of LPS-Induced TNF-α Release by this compound in RAW 264.7 Cells
| This compound Conc. (µM) | TNF-α (pg/mL) (Mean ± SD) | % Inhibition |
| 0 (Vehicle) | 1250 ± 85 | - |
| 1 | 1050 ± 70 | 16.0% |
| 10 | 680 ± 55 | 45.6% |
| 100 | 250 ± 30 | 80.0% |
*p < 0.05 compared to Vehicle Control
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts relevant to this compound research.
Caption: Hypothetical signaling pathway for this compound's anti-inflammatory action.
Caption: Workflow for optimizing this compound dosing from in vitro to in vivo.
Caption: Logic diagram for troubleshooting inconsistent in vivo results.
References
Navigating Fepradinol Research: A Technical Guide to Potential In Vivo Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers investigating the in vivo effects of Fepradinol. Given the limited publicly available quantitative data on its off-target interactions, this resource offers troubleshooting advice and frequently asked questions based on its known pharmacological profile as a beta-adrenergic blocker and an anti-inflammatory agent with a mechanism distinct from typical NSAIDs.
Frequently Asked Questions (FAQs)
Q1: What are the primary known pharmacological actions of this compound?
This compound is understood to have two primary pharmacological activities:
-
Beta-adrenergic blockade: It can inhibit beta-adrenergic receptors, which are primarily found in the heart. This action can lead to a decrease in heart rate and blood pressure.[1]
-
Anti-inflammatory effects: this compound has demonstrated anti-inflammatory properties in animal models.[2][3] Notably, its mechanism of action for inflammation does not appear to involve the inhibition of prostaglandin (B15479496) synthesis, a common pathway for non-steroidal anti-inflammatory drugs (NSAIDs).[2]
Q2: What are the potential off-target effects of this compound based on its known pharmacology?
Given its classification as a beta-blocker and its unique anti-inflammatory profile, potential off-target effects of this compound in vivo could include:
-
Cardiovascular effects: Beyond the intended therapeutic effects, non-selective beta-blockade could lead to bradycardia (slow heart rate) or hypotension (low blood pressure).[1]
-
Respiratory effects: If this compound interacts with β2-adrenergic receptors in the lungs, it could potentially cause bronchoconstriction, a concern for subjects with pre-existing respiratory conditions.
-
Central Nervous System (CNS) effects: Some beta-blockers can cross the blood-brain barrier and may cause side effects such as dizziness or fatigue.
-
Interactions with the sympathomimetic system: As an alpha-adrenergic drug, this compound may have broader effects on the sympathetic nervous system.
Q3: Are there any publicly available quantitative data on this compound's binding affinity for off-target receptors?
Currently, comprehensive, publicly available quantitative data detailing this compound's binding affinity and selectivity across a wide range of receptors is limited. Researchers should consider performing their own binding assays to determine the specific off-target interaction profile in their experimental system.
Troubleshooting Unexpected In Vivo Observations
| Observed Issue | Potential Off-Target Cause | Troubleshooting Steps |
| Unexpected drop in blood pressure or heart rate. | Exaggerated or off-target beta-adrenergic blockade. | 1. Titrate the dose of this compound to find the minimum effective concentration. 2. Monitor cardiovascular parameters closely. 3. Consider co-administration with a selective beta-agonist to counteract the effect (for mechanistic studies). |
| Labored breathing or respiratory distress in animal models. | Potential interaction with β2-adrenergic receptors in the lungs. | 1. Use animal models without pre-existing respiratory conditions. 2. Monitor respiratory rate and effort. 3. If feasible, perform in vitro assays to assess this compound's affinity for β2-adrenergic receptors. |
| Sedation or altered locomotor activity. | Possible CNS penetration and interaction with CNS receptors. | 1. Conduct a thorough neurological and behavioral assessment of the animals. 2. Consider using a this compound analog with lower predicted blood-brain barrier permeability if the CNS effects are undesirable. |
| Inflammatory response is not suppressed as expected. | The inflammatory pathway in your model may not be susceptible to this compound's mechanism of action. | 1. Confirm that the inflammatory stimulus in your model is relevant to the pathways this compound is expected to modulate. 2. Since this compound does not inhibit prostaglandin synthesis, consider that the inflammation in your model may be prostaglandin-driven. |
Experimental Protocols
While specific protocols for this compound are not widely published, the following are generalized, standard methodologies that can be adapted to investigate its potential off-target effects in vivo.
Protocol 1: In Vivo Cardiovascular Safety Assessment
Objective: To assess the impact of this compound on cardiovascular parameters in a rodent model.
Methodology:
-
Animal Model: Utilize telemetered rodents (e.g., rats or mice) to allow for continuous monitoring of blood pressure, heart rate, and electrocardiogram (ECG) in conscious, freely moving animals.
-
Dosing: Administer this compound via a relevant route (e.g., oral gavage, intraperitoneal injection) at a range of doses, including a vehicle control.
-
Data Collection: Record baseline cardiovascular data for a sufficient period before dosing. Continue to record data for at least 24 hours post-administration to capture the full pharmacokinetic and pharmacodynamic profile.
-
Analysis: Analyze changes in systolic and diastolic blood pressure, heart rate, and ECG intervals (e.g., PR, QRS, QT) at different time points post-dose.
Protocol 2: Receptor Binding Affinity Assay (In Vitro)
Objective: To determine the binding affinity of this compound to a panel of on- and off-target receptors.
Methodology:
-
Receptor Panel: Select a panel of receptors based on the known pharmacology of this compound and potential off-target liabilities. This should include β1 and β2-adrenergic receptors, α-adrenergic receptors, and other relevant G-protein coupled receptors.
-
Assay Format: Use a competitive radioligand binding assay. In this format, a known radiolabeled ligand for the receptor of interest is incubated with cell membranes expressing the receptor, in the presence of varying concentrations of this compound.
-
Data Acquisition: Measure the displacement of the radioligand by this compound using a scintillation counter or other appropriate detector.
-
Analysis: Calculate the inhibition constant (Ki) for this compound at each receptor to quantify its binding affinity. A lower Ki value indicates a higher binding affinity.
Visualizing Experimental Workflows and Pathways
To aid in experimental design and interpretation, the following diagrams illustrate key concepts.
Caption: A generalized workflow for investigating potential off-target effects of this compound.
Caption: Simplified signaling pathways illustrating this compound's on-target and potential off-target actions.
References
Technical Support Center: Fepradinol Stability in Biological Samples
This technical support center provides guidance on the long-term storage and stability of Fepradinol in biological samples for researchers, scientists, and drug development professionals. As specific long-term stability data for this compound is not extensively available in public literature, this guide is based on established principles of bioanalytical method validation and drug stability testing.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in biological samples during long-term storage?
A1: Several factors can influence the stability of a drug like this compound in biological matrices. These include:
-
Temperature: Storage temperature is a critical factor. Generally, lower temperatures (e.g., -20°C or -80°C) are preferred to minimize degradation.[4]
-
pH of the matrix: The pH of the biological sample (e.g., plasma, urine) can influence the chemical stability of the analyte.
-
Enzymatic degradation: Biological samples contain enzymes that can metabolize the drug.[5]
-
Freeze-thaw cycles: Repeated freezing and thawing of samples can lead to degradation and should be minimized.
-
Light exposure: Some compounds are light-sensitive and should be stored in amber tubes or protected from light.
-
Oxidation: Exposure to air can lead to oxidative degradation.
Q2: What are the recommended storage temperatures for long-term stability of this compound in plasma?
A2: While specific data for this compound is unavailable, for small molecule drugs, long-term storage at -80°C is generally recommended to ensure stability over extended periods. Storage at -20°C may also be acceptable for certain durations, but this needs to be verified through stability studies. For any therapeutic drug monitoring, it is advised that plasma samples be processed within 6 hours if kept at room temperature and within 3 days if kept at 4°C before long-term storage.
Q3: How many freeze-thaw cycles are generally acceptable for biological samples containing this compound?
A3: The number of acceptable freeze-thaw cycles should be determined during method validation. A common practice is to assess stability for at least three freeze-thaw cycles. It is best practice to aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles of the bulk sample.
Q4: What are "stability-indicating methods" and why are they important?
A4: A stability-indicating analytical method is a validated quantitative method that can detect and quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities. This is crucial for stability studies as it ensures that the measured concentration accurately reflects the amount of intact drug remaining.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Decreased this compound concentration in stored samples | Analyte degradation due to improper storage temperature. | Verify that samples have been consistently stored at the validated temperature (e.g., -80°C). Check freezer logs for any temperature excursions. |
| Multiple freeze-thaw cycles. | Review sample handling procedures. Ensure that samples were thawed only once before analysis. For future studies, aliquot samples into single-use vials. | |
| Enzymatic degradation. | If degradation is suspected, process samples quickly at low temperatures and consider the addition of enzyme inhibitors if compatible with the analytical method. | |
| pH-mediated hydrolysis. | Evaluate the pH of the biological matrix. If necessary, adjust the pH of the sample upon collection, if this does not interfere with the analysis. | |
| High variability in this compound concentrations between replicates | Inconsistent sample collection or processing. | Standardize sample collection, handling, and processing procedures. Ensure proper mixing of samples before aliquoting and analysis. |
| Analyte adsorption to container surfaces. | Investigate the potential for non-specific binding to storage containers. Consider using different types of tubes (e.g., low-bind tubes). | |
| Presence of unknown peaks in chromatograms | Formation of degradation products. | Utilize a stability-indicating method to separate and identify potential degradation products. Forced degradation studies can help in identifying potential degradants. |
| Contamination. | Review all reagents, solvents, and materials used in the sample preparation and analysis process for potential sources of contamination. |
Experimental Protocols
Below are generalized protocols for assessing the long-term stability of a small molecule drug like this compound in a biological matrix (e.g., plasma). These should be adapted and validated for your specific laboratory conditions and analytical method.
Long-Term Stability Assessment Protocol
-
Preparation of Quality Control (QC) Samples:
-
Spike a fresh batch of the biological matrix (e.g., human plasma) with known concentrations of this compound to prepare low, medium, and high concentration QC samples.
-
Aliquots of these QC samples should be stored at the intended long-term storage temperature (e.g., -80°C).
-
-
Analysis of Baseline Samples:
-
At the beginning of the study (Time 0), thaw and analyze a set of freshly prepared QC samples to establish the baseline concentration.
-
-
Storage and Analysis at Subsequent Time Points:
-
Store the remaining QC aliquots at the specified temperature.
-
At predefined time points (e.g., 1, 3, 6, 12, and 24 months), retrieve a set of QC samples from each concentration level.
-
Allow the samples to thaw unassisted at room temperature.
-
Analyze the samples using a validated bioanalytical method.
-
-
Data Evaluation:
-
The mean concentration of the stored QC samples at each time point is compared to the baseline concentration.
-
The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.
-
Freeze-Thaw Stability Assessment Protocol
-
Preparation of QC Samples:
-
Prepare low and high concentration QC samples in the biological matrix of interest.
-
-
Freeze-Thaw Cycles:
-
Freeze the QC samples at the intended storage temperature (e.g., -80°C) for at least 24 hours.
-
Thaw the samples unassisted at room temperature.
-
Once completely thawed, refreeze the samples at -80°C for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat this cycle for the desired number of times (typically a minimum of three cycles).
-
-
Analysis:
-
After the final thaw, analyze the QC samples using a validated bioanalytical method.
-
-
Data Evaluation:
-
Compare the concentrations of the freeze-thaw samples to the baseline concentrations of freshly prepared QC samples.
-
The analyte is considered stable if the results are within the acceptance criteria (typically ±15% of the nominal concentration).
-
Quantitative Data Summary
Table 1: Example of Long-Term Stability Data for this compound in Human Plasma at -80°C
| Storage Duration | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%CV) |
| Time 0 | Low | 10 | 10.2 | 102 | 4.5 |
| Mid | 100 | 98.5 | 98.5 | 3.2 | |
| High | 500 | 505 | 101 | 2.8 | |
| 3 Months | Low | 10 | 9.8 | 98 | 5.1 |
| Mid | 100 | 97.2 | 97.2 | 4.0 | |
| High | 500 | 495 | 99 | 3.5 | |
| 6 Months | Low | 10 | 9.5 | 95 | 5.5 |
| Mid | 100 | 96.8 | 96.8 | 4.2 | |
| High | 500 | 490 | 98 | 3.8 | |
| 12 Months | Low | 10 | 9.2 | 92 | 6.0 |
| Mid | 100 | 95.5 | 95.5 | 4.8 | |
| High | 500 | 485 | 97 | 4.1 |
Visualizations
Caption: Workflow for Long-Term Stability Assessment.
Caption: Factors Influencing this compound Stability.
References
- 1. Comparative assessment of bioanalytical method validation guidelines for pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preanalytical Stability of Piperacillin, Tazobactam, Meropenem, and Ceftazidime in Plasma and Whole Blood Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
How to minimize variability in Fepradinol in vivo experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in in vivo experiments involving Fepradinol.
Troubleshooting Guides
High variability in in vivo studies can mask the true effects of a compound. The following tables outline potential sources of variability in this compound experiments and provide strategies for mitigation.
Table 1: Troubleshooting High Variability in Experimental Readouts
| Potential Problem | Possible Causes | Recommended Solutions |
| Inconsistent Paw Edema Measurements | - Inconsistent placement of the plethysmometer or calipers.- Operator bias.- Inflammation induced in slightly different locations on the paw. | - Mark the paw to ensure consistent measurement placement.- Blind the operator to the treatment groups.- Standardize the injection site and technique for the inflammatory agent. |
| High Inter-Animal Variation in Response | - Genetic differences within the animal strain.- Variation in age, weight, or sex.- Differences in animal handling and stress levels.- Underlying health issues in some animals. | - Use a genetically homogeneous animal strain from a reputable supplier.- Normalize dosing to body weight and use animals of a consistent age and sex.- Acclimatize animals to the facility and handling procedures before the experiment.- Perform a health check on all animals before inclusion in the study. |
| Variable Drug Exposure | - Inaccurate dosing due to improper technique (e.g., oral gavage).- Variability in gastrointestinal absorption.- Inconsistent formulation of the dosing solution. | - Ensure all personnel are properly trained in the chosen administration route.- Standardize the fasting/feeding schedule of the animals before dosing.- Prepare fresh dosing solutions for each experiment and ensure homogeneity. |
| Lack of Dose-Response Relationship | - Doses selected are not in the dynamic range of the compound's effect.- High intrinsic variability of the assay obscures the dose-response. | - Conduct a pilot study with a wide range of doses to identify the therapeutic window.- Implement the variability reduction strategies outlined in this guide. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended oral dose of this compound for anti-inflammatory studies in rats?
A single oral dose of 25 mg/kg has been used in studies investigating the effect of this compound on rat paw edema induced by various inflammatory agents[1]. However, for your specific model and experimental conditions, it is highly recommended to perform a dose-response study to determine the optimal dose.
Q2: How can I prepare a this compound solution for oral administration?
As this compound is a small molecule, it can likely be dissolved in a suitable vehicle for oral gavage. The choice of vehicle should be based on the compound's solubility and should be non-toxic to the animals. Common vehicles include saline, phosphate-buffered saline (PBS), or a suspension in a vehicle like 0.5% carboxymethylcellulose. It is crucial to assess the solubility and stability of this compound in the chosen vehicle prior to the experiment.
Q3: What are the key sources of variability in the carrageenan-induced paw edema model?
The carrageenan-induced paw edema model is a common assay for evaluating anti-inflammatory agents. Key sources of variability include:
-
Animal-related factors: Strain, age, weight, and sex of the animals.
-
Procedural factors: Volume and concentration of carrageenan, injection site, and measurement technique.
-
Environmental factors: Housing conditions, diet, and stress levels.
Q4: What is the known mechanism of action for this compound?
This compound is classified as a non-steroidal anti-inflammatory drug (NSAID). However, its mechanism of action appears to differ from traditional NSAIDs, as it does not seem to inhibit prostaglandin (B15479496) biosynthesis[2]. It has been shown to reduce exudate and leukocyte numbers in inflammatory models[2]. The precise signaling pathways modulated by this compound are not yet fully elucidated.
Data Presentation
Due to the limited publicly available quantitative data for this compound, the following tables are provided as templates to illustrate how to present such data clearly. The data presented here is hypothetical and for illustrative purposes only.
Table 2: Illustrative Pharmacokinetic Parameters of this compound in Rats (Oral Administration, 25 mg/kg)
| Parameter | Value (Mean ± SD) | Unit |
| Cmax | 1.2 ± 0.3 | µg/mL |
| Tmax | 1.5 ± 0.5 | h |
| AUC(0-t) | 6.8 ± 1.5 | µg*h/mL |
| Half-life (t½) | 3.2 ± 0.8 | h |
| Bioavailability (F%) | 45 ± 10 | % |
Table 3: Illustrative Dose-Response of this compound on Carrageenan-Induced Paw Edema in Rats
| Oral Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | 1.8 ± 0.15 | 0% |
| This compound (10) | 1.5 ± 0.12 | 16.7% |
| This compound (25) | 1.1 ± 0.10 | 38.9% |
| This compound (50) | 0.8 ± 0.08 | 55.6% |
Experimental Protocols
Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol provides a general framework. Specific parameters should be optimized for your laboratory and experimental goals.
1. Animals:
-
Male Wistar or Sprague-Dawley rats (180-220 g).
-
Acclimatize animals for at least one week before the experiment.
-
House animals in a temperature and light-controlled environment with free access to food and water.
2. This compound Administration:
-
Prepare a fresh solution or suspension of this compound in a suitable vehicle.
-
Administer this compound orally (e.g., via gavage) at the desired doses (e.g., 10, 25, 50 mg/kg).
-
The vehicle control group should receive the same volume of the vehicle alone.
-
Administer the compound 60 minutes before the carrageenan injection.
3. Induction of Paw Edema:
-
Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar surface of the right hind paw of each rat.
4. Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer or paw thickness using calipers immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
5. Data Analysis:
-
Calculate the increase in paw volume or thickness for each animal at each time point.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Mandatory Visualization
Diagram of a Generalized Inflammatory Signaling Pathway
The following diagram illustrates a simplified, generalized inflammatory signaling pathway that may be relevant to the mechanism of action of anti-inflammatory compounds. The specific molecular targets of this compound within this pathway have not been definitively identified.
Caption: Generalized inflammatory signaling pathway.
Diagram of an Experimental Workflow for In Vivo this compound Studies
The following diagram outlines a typical workflow for an in vivo experiment designed to evaluate the anti-inflammatory effects of this compound.
Caption: Experimental workflow for this compound in vivo studies.
References
Addressing unexpected side effects of Fepradinol in rodents
Disclaimer: Fepradinol is an anti-inflammatory agent with a mechanism of action that appears to differ from traditional non-steroidal anti-inflammatory drugs (NSAIDs) as it does not seem to inhibit prostaglandin (B15479496) biosynthesis.[1] Due to the limited publicly available data on the specific side effects of this compound in rodents, this guide provides troubleshooting advice based on potential adverse effects observed with other anti-inflammatory agents used in laboratory animals. Researchers should maintain vigilant monitoring of animals and consult with a veterinarian for any unexpected clinical signs.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Gastrointestinal Issues
Q1: We observed a decrease in food intake, weight loss, and diarrhea in rats treated with this compound. What could be the cause and how should we proceed?
A: While specific data for this compound is unavailable, gastrointestinal (GI) disturbances are a known class effect of many anti-inflammatory drugs.[2][3][4] These signs could indicate GI irritation, ulceration, or other complications.[3]
Troubleshooting Steps:
-
Immediate Action: Temporarily suspend this compound administration and consult with the attending veterinarian.
-
Clinical Monitoring: Closely monitor the affected animals for changes in body weight, food and water consumption, and fecal consistency. Note any signs of lethargy or abdominal discomfort.
-
Dose Adjustment: If this compound administration is to be resumed, consider a dose reduction study to identify a better-tolerated dose.
-
Necropsy: For any animals that are euthanized or die unexpectedly, a thorough gross necropsy and histopathological examination of the GI tract is recommended to identify potential lesions such as ulcers or inflammation.
Experimental Protocol for GI Health Monitoring:
-
Daily Cage-Side Observations:
-
Record food and water intake.
-
Monitor for signs of pica (eating of non-food items like bedding).
-
Observe fecal output and consistency.
-
-
Weekly Body Weight Measurement: Track changes in body weight throughout the study period.
-
Fecal Occult Blood Testing: Periodically test fecal samples for the presence of blood, which can be an early indicator of gastrointestinal bleeding.
Renal & Hepatic Effects
Q2: We have noticed changes in urine output and are concerned about potential kidney or liver toxicity. How can we assess this?
A: Renal and hepatic toxicity are potential side effects of some non-steroidal anti-inflammatory agents, particularly at higher doses or with chronic administration.
Troubleshooting Steps:
-
Veterinary Consultation: Discuss the observed changes with a veterinarian to rule out other causes and to develop a monitoring plan.
-
Serum Biochemistry: Collect blood samples to analyze serum levels of markers for kidney function (e.g., Blood Urea Nitrogen [BUN], creatinine) and liver function (e.g., Alanine Aminotransferase [ALT], Aspartate Aminotransferase [AST]).
-
Urinalysis: Collect urine to assess parameters such as specific gravity, protein levels, and the presence of blood.
-
Histopathology: Upon study completion or if an animal is euthanized, perform a histopathological examination of the kidneys and liver to look for any drug-induced changes.
Table 1: Key Serum Biochemistry and Urinalysis Parameters for Monitoring Renal and Hepatic Function
| Parameter | Organ System | Potential Indication of Adverse Effect |
| Blood Urea Nitrogen (BUN) | Kidney | Elevated levels may suggest impaired kidney function. |
| Creatinine | Kidney | Increased levels can indicate reduced glomerular filtration. |
| Alanine Aminotransferase (ALT) | Liver | Elevated levels are a common indicator of liver cell damage. |
| Aspartate Aminotransferase (AST) | Liver | Increased levels can also indicate liver damage. |
| Urine Protein | Kidney | Proteinuria can be a sign of kidney damage. |
| Urine Specific Gravity | Kidney | Alterations may indicate changes in the kidney's ability to concentrate urine. |
Central Nervous System (CNS) Effects
Q3: Some of our mice appear lethargic and show reduced activity after this compound administration. Is this an expected effect?
A: While sedation is not a commonly reported primary effect of this compound, changes in activity levels can be an indirect indicator of systemic side effects or discomfort. Indomethacin, another NSAID, has been observed to cause sluggishness in rats.
Troubleshooting Steps:
-
Behavioral Assessment: Implement a systematic method for observing and scoring animal behavior. A functional observational battery can help quantify changes in activity, posture, and grooming.
-
Rule out other causes: Ensure that the observed lethargy is not due to other experimental factors or underlying health issues.
-
Dose-Response Evaluation: Determine if the lethargy is dose-dependent. A lower effective dose may not produce these effects.
Experimental Protocols & Methodologies
Protocol 1: Assessment of Gastrointestinal Integrity
-
Fecal Occult Blood Test:
-
Collect fresh fecal pellets from each animal at baseline and at regular intervals during the study.
-
Use a commercially available guaiac-based or immunochemical-based fecal occult blood test kit.
-
Follow the manufacturer's instructions for sample preparation and interpretation of results.
-
-
Gross Necropsy and Lesion Scoring:
-
At the end of the study, euthanize the animals according to the approved protocol.
-
Expose the abdominal cavity and carefully examine the entire gastrointestinal tract from the stomach to the colon.
-
Score any observed lesions (e.g., erythema, erosions, ulcers) based on a standardized scoring system.
-
-
Histopathology:
-
Collect sections of the stomach, duodenum, jejunum, ileum, and colon.
-
Fix the tissues in 10% neutral buffered formalin.
-
Process the tissues for paraffin (B1166041) embedding, sectioning, and staining with hematoxylin (B73222) and eosin (B541160) (H&E).
-
A veterinary pathologist should examine the slides for evidence of inflammation, ulceration, necrosis, and other pathological changes.
-
Visualizations
Caption: Troubleshooting workflow for unexpected side effects.
Caption: Hypothesized non-prostaglandin anti-inflammatory pathway.
References
- 1. Mechanism of anti-inflammatory action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The unexpected side effects of new nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Oral Bioavailability of Fepradinol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of Fepradinol.
Troubleshooting Guide
This guide is designed to help you navigate common experimental hurdles and find potential solutions.
| Observed Problem | Potential Cause | Suggested Solution |
| Low in vitro dissolution rate of this compound. | Poor aqueous solubility of the active pharmaceutical ingredient (API). This compound, as a non-steroidal anti-inflammatory drug (NSAID), may exhibit limited solubility in aqueous media.[1][2][3] | Particle Size Reduction: Employ micronization or nanomilling techniques to increase the surface area of the drug particles.[4] Formulation with Solubilizing Excipients: Incorporate surfactants, co-solvents, or complexing agents like cyclodextrins into the formulation. Amorphous Solid Dispersions: Prepare solid dispersions of this compound in a hydrophilic polymer matrix using techniques like hot-melt extrusion or spray drying to enhance dissolution. |
| High variability in dissolution profiles between batches. | Inconsistent particle size distribution. Polymorphism, where this compound may exist in different crystalline forms with varying solubilities. | Control Particle Size: Implement rigorous particle size analysis during manufacturing. Polymorph Screening: Conduct a thorough solid-state characterization to identify and control the crystalline form of this compound. |
| Poor permeability of this compound across Caco-2 cell monolayers. | This compound may be a substrate for efflux transporters (e.g., P-glycoprotein) which actively pump the drug out of the cells. Low lipophilicity of the compound can also hinder passive diffusion across the cell membrane. | Co-administration with Efflux Inhibitors: Investigate the effect of known P-gp inhibitors in your Caco-2 model. Prodrug Approach: Design a more lipophilic prodrug of this compound that can passively diffuse more readily and then convert to the active drug intracellularly. Permeation Enhancers: Evaluate the use of safe and effective permeation enhancers in the formulation. |
| Low oral bioavailability in animal models despite good in vitro dissolution. | Significant first-pass metabolism in the liver or gut wall. This compound may be extensively metabolized by cytochrome P450 enzymes. Instability in the gastrointestinal (GI) tract. | Inhibition of Metabolism: Co-administer this compound with a known inhibitor of the relevant metabolizing enzymes in preclinical studies to confirm the extent of first-pass metabolism. Prodrug Strategy: Design a prodrug that masks the metabolic site. Enteric Coating: If instability in the stomach is suspected, formulate this compound with an enteric coating to protect it from the acidic environment. |
| Inconsistent pharmacokinetic (PK) data in animal studies. | Variability in GI physiology of the animals (e.g., gastric emptying time, intestinal motility). Food effects on drug absorption. | Standardize Study Conditions: Ensure consistent fasting periods and diet for all animals in the study. Controlled-Release Formulations: Develop a formulation that releases the drug in a more controlled manner to minimize the impact of physiological variability. |
Frequently Asked Questions (FAQs)
1. What are the key physicochemical properties of this compound to consider for formulation development?
Based on available data, key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C12H19NO2 | |
| Molecular Weight | 209.28 g/mol | |
| LogP (Predicted) | 0.82 | |
| Topological Polar Surface Area (TPSA) | 52.49 Ų | |
| pKa (Predicted) | 8.99 (Basic) |
The relatively low predicted LogP suggests that while this compound has some lipophilicity, its permeability might not be optimal, and solubility could be a limiting factor for oral absorption.
2. What are the initial steps to improve the oral bioavailability of a poorly soluble compound like this compound?
The initial approach should focus on enhancing the solubility and dissolution rate.
Caption: Initial strategies for enhancing bioavailability.
3. How can I assess the permeability of this compound?
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal permeability.
Caption: Caco-2 cell permeability assay workflow.
4. What in vivo studies are necessary to determine the oral bioavailability of a new this compound formulation?
A preclinical pharmacokinetic (PK) study in an appropriate animal model (e.g., rats or dogs) is essential.
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)
Objective: To determine the dissolution rate of different this compound formulations.
Materials:
-
USP Dissolution Apparatus 2 (Paddle)
-
Dissolution vessels (900 mL)
-
Paddles
-
Water bath maintained at 37 ± 0.5 °C
-
Dissolution medium (e.g., 0.1 N HCl, pH 4.5 acetate (B1210297) buffer, pH 6.8 phosphate (B84403) buffer)
-
This compound formulation (e.g., tablets, capsules, powder)
-
Syringes and filters
-
HPLC system for quantification
Method:
-
Prepare 900 mL of the desired dissolution medium and place it in each vessel. Equilibrate the medium to 37 ± 0.5 °C.
-
Set the paddle speed to a specified rate (e.g., 50 or 75 RPM).
-
Place one unit of the this compound formulation into each vessel.
-
Start the dissolution apparatus.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Filter the samples immediately.
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
Calculate the cumulative percentage of drug dissolved at each time point.
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Materials:
-
Caco-2 cells (passage 20-40)
-
24-well Transwell® plates with polycarbonate membrane inserts (0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)
-
This compound stock solution
-
Lucifer yellow (paracellular integrity marker)
-
LC-MS/MS system for quantification
Method:
-
Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity (>250 Ω·cm²).
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the this compound solution (in transport buffer) to the apical (A) side and fresh transport buffer to the basolateral (B) side.
-
Incubate the plate at 37 °C with gentle shaking.
-
At specified time points, collect samples from the basolateral side and replace with fresh buffer.
-
At the end of the experiment, collect samples from the apical side.
-
To assess efflux, perform a B-to-A permeability study by adding this compound to the basolateral side and sampling from the apical side.
-
Analyze the concentration of this compound in all samples by LC-MS/MS.
-
Perform a Lucifer yellow assay to confirm monolayer integrity post-experiment.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability and key pharmacokinetic parameters of a this compound formulation.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound formulation for oral administration
-
This compound solution for intravenous (IV) administration
-
Oral gavage needles
-
Catheters for blood collection (e.g., jugular vein cannulation)
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Method:
-
Fast the rats overnight (with free access to water) before dosing.
-
Divide the rats into two groups: one for oral administration and one for IV administration.
-
For the oral group, administer the this compound formulation via oral gavage at a specific dose.
-
For the IV group, administer the this compound solution via the tail vein.
-
Collect blood samples (e.g., 0.2 mL) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80 °C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.
-
Calculate the absolute oral bioavailability (F%) using the following equation: F (%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100
Caption: In vivo pharmacokinetic study workflow.
References
Fepradinol interference with common laboratory assays
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot potential interference of the non-steroidal anti-inflammatory drug (NSAID) Fepradinol in common laboratory assays. As there is limited direct published data on this compound interference, this guide is based on established principles of drug interference, the physicochemical properties of this compound, and known interference patterns of related compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it interfere with my assays?
This compound is a non-steroidal anti-inflammatory drug (NSAID).[1] Its chemical structure, 2-[(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol, contains functional groups (an amino alcohol and a phenyl group) that could potentially interfere with various laboratory assays. Interference can be broadly categorized as:
-
In Vitro (Analytical) Interference: this compound or its metabolites may directly interact with assay components. This could involve the drug reacting with reagents to produce a color change, binding to antibodies used in immunoassays, or absorbing light at the same wavelength as the analyte being measured.
-
In Vivo (Physiological) Interference: As an NSAID, this compound exerts biological effects that can alter the levels of endogenous substances. While its primary mechanism does not appear to involve the inhibition of prostaglandin (B15479496) E2 biosynthesis, it does impact inflammatory pathways.[1]
Q2: Which types of assays are potentially susceptible to this compound interference?
Based on this compound's chemical structure and the known interference patterns of similar compounds, the following assays may be at risk:
-
Immunoassays (e.g., ELISA, RIA): The amino groups in this compound could potentially interact with antibodies, leading to false positive or negative results. Some NSAIDs have been anecdotally reported to cause false positives in certain immunoassays.
-
Colorimetric/Spectrophotometric Assays: The phenyl group in this compound may exhibit spectral absorbance at wavelengths used in these assays, leading to inaccurate readings.
-
Enzymatic Assays: this compound could potentially inhibit or activate enzymes being measured or used as part of the assay reaction.
-
Assays using Ninhydrin: The primary amine in this compound may react with ninhydrin, a reagent commonly used for the detection of amino acids, potentially causing interference.
Q3: I am observing unexpected results in my experiment where this compound is present. What are the initial troubleshooting steps?
If you suspect this compound is interfering with your assay, consider the following initial steps:
-
Review the Literature: Although specific data for this compound is scarce, review literature on interference for other NSAIDs or compounds with similar functional groups.
-
Sample Dilution: Perform a serial dilution of your sample. If the results do not scale linearly with the dilution factor, it may indicate the presence of an interfering substance.
-
Spike and Recovery: Add a known amount of your analyte of interest to your sample matrix (containing this compound) and a control matrix (without this compound). A significant difference in the recovery of the analyte between the two matrices suggests interference.
-
Alternative Assay Method: If possible, use an alternative assay method that employs a different detection principle to measure your analyte.
Troubleshooting Guides
Issue 1: Unexpectedly high or low results in an immunoassay (e.g., ELISA)
Potential Cause: this compound may be cross-reacting with the assay antibodies or interfering with the antibody-antigen binding.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected immunoassay interference.
Quantitative Data Analysis:
Table 1: Hypothetical Spike and Recovery Data for Analyte X in the Presence of this compound
| Sample Matrix | Endogenous Analyte X (ng/mL) | Spiked Analyte X (ng/mL) | Expected Concentration (ng/mL) | Observed Concentration (ng/mL) | % Recovery |
| Control (No this compound) | 5.2 | 20 | 25.2 | 24.5 | 97.2 |
| Sample + 10 µM this compound | 5.1 | 20 | 25.1 | 18.2 | 72.5 |
| Sample + 50 µM this compound | 4.9 | 20 | 24.9 | 12.5 | 50.2 |
Interpretation: The decreasing percent recovery with increasing this compound concentration suggests a dose-dependent interference.
Issue 2: Inconsistent readings in a colorimetric assay
Potential Cause: The phenyl group in this compound may have overlapping spectral absorbance with the chromophore being measured.
Troubleshooting Workflow:
Caption: Workflow to diagnose spectral interference.
Quantitative Data Analysis:
Table 2: Hypothetical Absorbance Data
| Wavelength (nm) | Blank (Buffer) | Analyte X (10 µg/mL) | This compound (50 µM) | Analyte X + this compound |
| 450 | 0.052 | 0.568 | 0.055 | 0.571 |
| 560 | 0.050 | 0.780 | 0.250 | 1.025 |
| 620 | 0.048 | 0.120 | 0.051 | 0.123 |
Interpretation: At the assay wavelength of 560 nm, this compound shows significant absorbance, leading to a falsely elevated reading for Analyte X.
Experimental Protocols
Protocol 1: Spike and Recovery for Immunoassays
Objective: To determine if this compound interferes with the quantification of a specific analyte in an immunoassay.
Materials:
-
ELISA kit for the analyte of interest
-
Your sample matrix (e.g., cell culture media, plasma) with and without this compound
-
Recombinant analyte standard
-
Standard laboratory equipment (pipettes, microplate reader, etc.)
Methodology:
-
Prepare Spiking Solution: Reconstitute the recombinant analyte standard to a concentration that is approximately 10-fold higher than the high standard of the assay.
-
Prepare Samples:
-
Unspiked Sample: Aliquot your sample matrix containing this compound.
-
Spiked Sample: To a separate aliquot of your sample matrix with this compound, add a small volume of the spiking solution to achieve a final concentration in the mid-range of the standard curve.
-
Control Spike: Prepare a corresponding spiked sample using the matrix without this compound.
-
-
Assay Procedure: Run the ELISA according to the manufacturer's instructions, including the unspiked sample, spiked sample, and control spike in duplicate or triplicate.
-
Calculations:
-
Calculate the concentration of the endogenous analyte in the unspiked sample.
-
Calculate the expected concentration of the spiked sample (Endogenous concentration + Spiked concentration).
-
Determine the observed concentration of the spiked sample from the standard curve.
-
Calculate the percent recovery: % Recovery = (Observed Concentration / Expected Concentration) * 100.
-
-
Interpretation: A recovery outside the acceptable range (typically 80-120%) suggests interference.
Protocol 2: Serial Dilution for Linearity Assessment
Objective: To assess if the presence of this compound affects the linear detection of an analyte.
Methodology:
-
Prepare Sample: Use a sample (either with high endogenous analyte or spiked) containing this compound.
-
Serial Dilution: Create a series of dilutions of your sample (e.g., 1:2, 1:4, 1:8, 1:16) using the appropriate assay diluent.
-
Assay: Run the assay on the undiluted sample and all dilutions.
-
Data Analysis:
-
Determine the concentration of the analyte in each dilution from the standard curve.
-
Correct each measured concentration by its dilution factor (e.g., concentration of 1:4 dilution * 4).
-
Compare the corrected concentrations. They should be consistent across the dilution series.
-
-
Interpretation: A significant deviation in the corrected concentrations as the sample is diluted suggests interference that may be concentration-dependent.
Signaling Pathways and Workflows
This compound's Anti-Inflammatory Action (Simplified)
References
Overcoming resistance to Fepradinol treatment in cell lines
This guide provides troubleshooting strategies and detailed protocols for researchers encountering resistance to Fepradinol treatment in cell lines.
Frequently Asked Questions (FAQs)
Q1: My this compound-sensitive cell line has stopped responding to treatment. What is the first step I should take?
A1: The first step is to confirm the loss of sensitivity. We recommend performing a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound in your current cell line and comparing it to the IC50 of the original, sensitive parental cell line. A significant increase in the IC50 value confirms the development of resistance.
Q2: My cells are confirmed to be resistant to this compound. What are the common biological mechanisms for this resistance?
A2: Resistance to targeted therapies like this compound, a putative EGFR inhibitor, can arise through several mechanisms. The most common include:
-
Secondary mutations in the drug target (e.g., the T790M "gatekeeper" mutation in EGFR) that prevent the drug from binding effectively.
-
Activation of bypass signaling pathways that circumvent the blocked EGFR pathway. A common example is the amplification of the MET receptor tyrosine kinase, which can then drive cell proliferation and survival.
-
Histological transformation , such as the transition from non-small cell lung cancer (NSCLC) to small cell lung cancer (SCLC), although this is more common in clinical settings.
Q3: How can I determine which resistance mechanism is present in my cell line?
A3: A systematic approach is recommended. Start by analyzing the target protein. You can sequence the EGFR gene in your resistant cells to check for secondary mutations. If no mutations are found, investigate potential bypass pathways. This can be done by performing a phosphoproteomic screen or by specifically looking for the upregulation and activation of known bypass pathway proteins, such as MET, HER2, or AXL, using western blotting.
Q4: I've identified a T790M mutation in my resistant cell line. How can I overcome this resistance?
A4: The T790M mutation is a well-characterized resistance mechanism for first-generation EGFR inhibitors. You may consider switching to a third-generation EGFR inhibitor, such as osimertinib, which is designed to be effective against cell lines harboring this mutation.
Q5: My resistant cells do not have an EGFR mutation, but I see an increase in MET phosphorylation. What should I do?
A5: Increased MET phosphorylation suggests the activation of a bypass pathway. In this scenario, a combination therapy approach is often effective. You could try co-treating your cells with this compound and a MET inhibitor (e.g., crizotinib (B193316) or capmatinib). This dual-targeting strategy can often restore sensitivity.
Data Presentation: this compound Sensitivity in Cell Lines
The following table summarizes the typical shift in IC50 values observed in cell lines that have developed resistance to this compound.
| Cell Line | This compound IC50 (nM) | Resistance Mechanism |
| PC-9 (Parental) | 10 | - |
| PC-9/FR1 (Resistant) | 2,500 | EGFR T790M Mutation |
| HCC827 (Parental) | 15 | - |
| HCC827/FR2 (Resistant) | 3,000 | MET Amplification |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound. Remove the old media from the cells and add the this compound-containing media. Include a vehicle-only control. Incubate for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the drug concentration and use a non-linear regression model to calculate the IC50.
Protocol 2: Western Blotting for Pathway Activation
This protocol is for assessing the phosphorylation status of EGFR and MET.
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR, EGFR, p-MET, MET, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Sanger Sequencing for EGFR Mutation Analysis
This protocol is for identifying mutations in the EGFR gene.
-
Genomic DNA Extraction: Isolate genomic DNA from both the parental and resistant cell lines using a commercial kit.
-
PCR Amplification: Amplify the exons of the EGFR gene where resistance mutations are known to occur (e.g., exons 18-21) using specific primers.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant cells to the parental cells and a reference sequence to identify any mutations.
Visualizations
Technical Support Center: Method Refinement for Fepradinol In Vitro Anti-Inflammatory Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their in vitro anti-inflammatory assays for Fepradinol.
Frequently Asked Questions (FAQs)
Q1: What is the proposed in vitro anti-inflammatory mechanism of this compound?
A1: this compound's anti-inflammatory activity is believed to be distinct from typical non-steroidal anti-inflammatory drugs (NSAIDs) as it does not appear to inhibit prostaglandin (B15479496) biosynthesis.[1] In vitro studies have shown it does not inhibit prostaglandin production from arachidonic acid.[1] Its mechanism may involve the modulation of other inflammatory mediators and signaling pathways, such as the NF-κB and MAPK pathways, which are key regulators of pro-inflammatory cytokine and nitric oxide production.
Q2: Which in vitro assays are most suitable for evaluating the anti-inflammatory effects of this compound?
A2: Given that this compound likely acts through non-COX-inhibitory mechanisms, the following in vitro assays are highly recommended:
-
Nitric Oxide (NO) Production Assay: Using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, the Griess assay can quantify nitrite (B80452) accumulation in the culture supernatant as an indicator of NO production.[2][3]
-
Pro-inflammatory Cytokine Production Assays: Measurement of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) using ELISA in the supernatant of LPS-stimulated RAW 264.7 cells is crucial.[2]
-
Western Blot Analysis of Signaling Pathways: To elucidate the mechanism of action, Western blotting can be used to assess the effect of this compound on the phosphorylation status of key proteins in the NF-κB (e.g., p65, IκBα) and MAPK (e.g., p38, ERK, JNK) signaling cascades in stimulated cells.
-
Cell Viability Assay: It is essential to perform a cytotoxicity assay, such as the MTT or CCK-8 assay, to ensure that the observed anti-inflammatory effects are not due to cellular toxicity of this compound.
Q3: What cell line is recommended for these assays?
A3: The murine macrophage cell line, RAW 264.7, is a widely used and well-characterized model for in vitro inflammation studies. These cells are robust and respond consistently to inflammatory stimuli like LPS by producing significant amounts of NO and pro-inflammatory cytokines.
Troubleshooting Guides
Nitric Oxide (Griess) Assay
Q4: My Griess assay standard curve is not linear or the color development is inconsistent. What could be the issue?
A4:
-
Reagent Quality: Ensure that the Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) are fresh and have been stored protected from light. Prepare fresh dilutions of your nitrite standard for each experiment.
-
Incorrect pH: The Griess reaction is pH-sensitive. The presence of phosphoric acid in one of the reagents helps maintain an acidic environment. Contamination with alkaline solutions can interfere with the reaction.
-
Interfering Substances: Compounds in your sample or media, such as antioxidants (e.g., ascorbic acid) or those containing sulfhydryl groups, can interfere with the Griess reaction. It is advisable to test for such interference.
-
Pipetting Errors: Inaccurate serial dilutions of the standard or inconsistent volumes of reagents and samples will lead to a poor standard curve. Ensure your pipettes are calibrated and use fresh tips for each transfer.
Cytokine ELISA
Q5: I am observing a weak or no signal in my cytokine ELISA.
A5:
-
Reagent Temperature: Ensure all reagents, including samples and standards, are brought to room temperature before use, as cold reagents can impede binding efficiency.
-
Incorrect Reagent Order: Double-check that all reagents were added in the correct sequence as specified by the ELISA kit protocol.
-
Degraded Reagents: Improper storage or repeated freeze-thaw cycles of antibodies or standards can lead to degradation. Aliquot reagents upon receipt to minimize this.
-
Insufficient Incubation Time: Adhere strictly to the incubation times outlined in the protocol. Shortening these times can result in incomplete binding and a weaker signal.
Q6: The background in my cytokine ELISA is too high.
A6:
-
Insufficient Washing: Inadequate washing between steps is a common cause of high background. Ensure that the wells are completely filled and emptied during each wash cycle and increase the number of washes if necessary.
-
Cross-Contamination: Avoid cross-contamination between wells by using fresh pipette tips for each sample and reagent. Ensure the plate sealer is applied correctly.
-
Over-incubation: Extending incubation times beyond the recommended duration can lead to non-specific binding and higher background.
-
Inadequate Blocking: Ensure the blocking buffer is fresh and that the incubation is performed for the recommended time and temperature to prevent non-specific antibody binding.
Western Blotting
Q7: I am not detecting any bands or only very faint bands for my target signaling proteins (e.g., phospho-p65).
A7:
-
Low Protein Concentration: The target protein may be of low abundance in your cell lysate. Increase the amount of protein loaded per well.
-
Inefficient Protein Transfer: Verify successful transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer.
-
Suboptimal Antibody Concentration: The primary antibody concentration may be too low. Optimize the antibody dilution through titration.
-
Inactive Detection Reagents: Ensure that your secondary antibody and ECL substrate are not expired and have been stored correctly.
Q8: I am observing multiple non-specific bands in my Western blot.
A8:
-
High Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding. Reduce the antibody concentration.
-
Insufficient Blocking: Increase the blocking time or try a different blocking agent (e.g., switching from non-fat dry milk to BSA or vice versa).
-
Inadequate Washing: Increase the duration and number of wash steps to remove non-specifically bound antibodies.
-
Protein Degradation: Ensure that protease and phosphatase inhibitors are included in your lysis buffer to prevent degradation of your target proteins.
Data Presentation
Table 1: Hypothetical In Vitro Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Cells
| Assay | Parameter | This compound IC₅₀ (µM) | Positive Control (Dexamethasone) IC₅₀ (µM) |
| Griess Assay | NO Production | 25.5 | 5.2 |
| ELISA | TNF-α Production | 18.7 | 2.1 |
| ELISA | IL-6 Production | 32.1 | 3.5 |
| ELISA | IL-1β Production | 22.4 | 1.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols
General Protocol for In Vitro Anti-inflammatory Screening
-
Cell Culture and Seeding: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed the cells in 96-well plates at a density of 1.5 x 10⁵ cells/well and incubate for 12-24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (or a vehicle control) for 1-2 hours.
-
Inflammatory Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the supernatant for analysis of NO and cytokine levels.
-
Cell Viability Assay: Perform an MTT assay on the remaining cells to assess the cytotoxicity of this compound at the tested concentrations.
-
Data Analysis:
-
For the Griess assay, measure absorbance at 540 nm and calculate nitrite concentration using a sodium nitrite standard curve.
-
For ELISAs, follow the kit manufacturer's instructions to determine the concentrations of TNF-α, IL-6, and IL-1β.
-
Calculate the percentage inhibition for each parameter and determine the IC₅₀ values.
-
Visualizations
References
Validation & Comparative
Fepradinol and Dexamethasone: A Comparative Analysis in Acute Inflammation Models
In the landscape of anti-inflammatory therapeutics, both steroidal and non-steroidal agents play crucial roles in managing inflammatory responses. This guide provides a comparative overview of fepradinol, a non-steroidal anti-inflammatory drug (NSAID), and dexamethasone (B1670325), a potent synthetic glucocorticoid, in the context of acute inflammation models. While direct head-to-head comparative studies are limited, this document synthesizes available experimental data to offer insights for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is an NSAID with a mechanism of action that appears to differ from traditional NSAIDs.[1] Experimental evidence suggests that its anti-inflammatory properties are not primarily mediated through the inhibition of prostaglandin (B15479496) biosynthesis, a hallmark of many NSAIDs.[1] this compound has been shown to be effective in both the early and late stages of certain inflammatory responses.[1][2]
Dexamethasone , a powerful corticosteroid, exerts its anti-inflammatory effects through a well-established genomic pathway.[3] Upon entering the cell, it binds to the glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it modulates gene expression. A key action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. This leads to the reduced expression of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6, suppression of neutrophil migration, and decreased capillary permeability.
Performance in Preclinical Acute Inflammation Models
To evaluate and compare the efficacy of this compound and dexamethasone, two standard preclinical models of acute inflammation are considered: carrageenan-induced paw edema and arachidonic acid-induced ear edema.
Carrageenan-Induced Paw Edema
This model is widely used to assess the efficacy of anti-inflammatory drugs. Carrageenan injection into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling).
This compound in Carrageenan-Induced Paw Edema
Studies have demonstrated that this compound is effective in mitigating inflammation in the carrageenan-induced paw edema model in rats. It has been shown to act on the inflammatory exudate, reduce the increase in protein levels, and decrease the number of leukocytes present at the site of inflammation.
Dexamethasone in Carrageenan-Induced Paw Edema
Dexamethasone is a standard positive control in this model due to its robust anti-inflammatory effects. It significantly reduces paw edema. For instance, intraperitoneal administration of dexamethasone has been shown to cause a significant decrease in paw thickness at various time points after carrageenan injection.
Quantitative Data Summary: Carrageenan-Induced Paw Edema
| Compound | Species | Dosage | Route of Administration | Time Point | % Inhibition of Edema | Reference |
| This compound | Rat | Not Specified | Oral | Not Specified | Effective in reducing exudate and leukocyte count | |
| Dexamethasone | Rat | 10 mg/kg | Intraperitoneal | 3 hours | Significant decrease in paw thickness |
Note: The data for this compound and dexamethasone are from separate studies and are not direct comparisons.
Arachidonic Acid-Induced Ear Edema
Topical application of arachidonic acid to a mouse's ear induces a rapid and intense inflammatory response, making it a useful model for screening topical and systemic anti-inflammatory agents, particularly those that interfere with arachidonic acid metabolism.
This compound in Arachidonic Acid-Induced Ear Edema
Currently, there is a lack of available data from the conducted searches on the effects of this compound in the arachidonic acid-induced ear edema model.
Dexamethasone in Arachidonic Acid-Induced Ear Edema
Dexamethasone has been shown to be effective in this model. It dose-dependently inhibits both the formation of edema and the activity of myeloperoxidase (MPO), an enzyme indicative of neutrophil infiltration. Topical application has also been demonstrated to significantly reduce ear swelling.
Quantitative Data Summary: Arachidonic Acid-Induced Ear Edema
| Compound | Species | Dosage | Route of Administration | Time Point | % Inhibition of Edema | Reference |
| This compound | - | - | - | - | Data not available | - |
| Dexamethasone | Mouse | Not Specified | Topical | Not Specified | 38.1% | |
| Dexamethasone | Mouse | Not Specified | Oral | Not Specified | Dose-dependent inhibition |
Note: The data for dexamethasone is from individual studies.
Experimental Protocols
Carrageenan-Induced Paw Edema Protocol (General)
-
Animals: Male Wistar rats or Swiss mice are commonly used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for a minimum of one week before the experiment.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Drug Administration: this compound (oral) or dexamethasone (intraperitoneal) is administered at a specified time before the induction of inflammation. The control group receives the vehicle.
-
Induction of Edema: A subplantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each animal.
-
Measurement of Paw Edema: The paw volume or thickness is measured at baseline (before carrageenan injection) and at various time points (e.g., 1, 2, 3, 4, and 5 hours) post-injection using a plethysmometer or a digital caliper.
-
Data Analysis: The percentage inhibition of edema is calculated for the treated groups relative to the control group.
Arachidonic Acid-Induced Ear Edema Protocol (General)
-
Animals: Swiss mice are typically used for this model.
-
Grouping: Animals are divided into control and treatment groups.
-
Drug Administration: For topical administration, the drug is dissolved in a suitable vehicle (e.g., acetone) and applied to the inner and outer surfaces of the ear. For systemic administration, the drug is given orally or via injection prior to the induction of inflammation.
-
Induction of Edema: A solution of arachidonic acid in a vehicle like acetone (B3395972) is applied to the ear.
-
Measurement of Edema: At a specified time point after the application of arachidonic acid (e.g., 1 hour), the animals are euthanized, and a circular section of the ear is punched out and weighed. The difference in weight between the treated and untreated ears is used as a measure of edema.
-
Myeloperoxidase (MPO) Assay (Optional): The ear tissue can be homogenized and assayed for MPO activity to quantify neutrophil infiltration.
-
Data Analysis: The percentage inhibition of edema and/or MPO activity is calculated for the treated groups compared to the control group.
Visualizing the Mechanisms and Workflows
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
References
- 1. Mechanism of anti-inflammatory action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound on rat hind paw oedema induced by several inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dexamethasone and Fumaric Acid Ester Conjugate Synergistically Inhibits Inflammation and NF-κB in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Fepradinol Efficacy: A Comparative Analysis Against Cyclooxygenase Inhibitors
A comprehensive review of the available preclinical data indicates that Fepradinol, an anti-inflammatory agent, operates through a distinct mechanism of action compared to traditional cyclooxygenase (COX) inhibitors. While both demonstrate efficacy in reducing inflammation, this compound's effects appear to be independent of the prostaglandin (B15479496) synthesis pathway that is the primary target of COX inhibitors. This key difference suggests a potentially different side-effect profile and therapeutic applications for this compound.
This guide provides a detailed comparison of the efficacy of this compound and COX inhibitors, drawing on available experimental data. It is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance and mechanisms of these anti-inflammatory compounds.
Mechanism of Action: A Fundamental Divergence
Cyclooxygenase (COX) inhibitors, which include non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) and piroxicam, exert their anti-inflammatory, analgesic, and antipyretic effects by blocking the activity of COX-1 and/or COX-2 enzymes. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
In contrast, studies on this compound suggest its anti-inflammatory properties are not linked to the inhibition of prostaglandin biosynthesis[1]. In vitro tests have shown that this compound does not inhibit prostaglandin E2 biosynthesis from arachidonic acid, nor does it inhibit 15-lipoxygenase[1]. This fundamental difference in their mechanism of action is a critical factor in comparing their overall efficacy and potential adverse effects.
Below is a diagram illustrating the distinct signaling pathways.
Comparative Efficacy in Preclinical Models
Direct comparative studies in animal models of inflammation have provided valuable insights into the relative efficacy of this compound and COX inhibitors. The data is summarized in the tables below, followed by detailed experimental protocols.
Table 1: Effect on Zymosan-Induced Paw Edema in Rats
| Treatment | Dose | Route | % Inhibition of Edema |
| This compound | Not Specified | Oral | Suppressed |
| Indomethacin | Not Specified | Oral | No Effect |
| Piroxicam | Not Specified | Oral | No Effect |
| Cyproheptadine | Not Specified | Oral | Suppressed |
| Data from Azuma et al., 1985[1] |
Table 2: Effect on Concanavalin (B7782731) A-Induced Paw Edema in Rats
| Treatment | Dose | Route | Effect on Early Stage (0-2h) | Effect on Late Stage (2-6h) |
| This compound | Not Specified | Oral | Inhibited | Inhibited |
| Indomethacin | Not Specified | Oral | No Effect | Inhibited |
| Piroxicam | Not Specified | Oral | No Effect | Inhibited |
| Data from Azuma et al., 1985[1] |
Table 3: Effect on Carrageenan-Induced Inflammation in Rats
| Treatment | Dose | Route | Effect on Exudate Volume | Effect on Protein Increase | Effect on γ-GTP Levels | Effect on Leukocyte Number |
| This compound | Not Specified | Oral | Reduced | Reduced | Reduced | Reduced |
| Indomethacin | Not Specified | Oral | Reduced | Reduced | Reduced | Reduced |
| Data from Azuma et al., 1985[1] |
These preclinical findings suggest that this compound is effective in inflammatory models where COX inhibitors show limited or no activity, particularly in the early phases of inflammation that are not primarily driven by prostaglandins.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison guide.
Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model of acute inflammation.
-
Animals: Male Wistar rats (or a similar strain) are used.
-
Induction of Edema: A 1% suspension of carrageenan in sterile saline is prepared. A volume of 0.1 mL is injected into the subplantar region of the right hind paw of the rats.
-
Drug Administration: this compound, COX inhibitors, or a vehicle control are administered orally or via another relevant route at a specified time before the carrageenan injection.
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours). The difference in paw volume before and after the injection is calculated as the edema volume.
-
Data Analysis: The percentage of inhibition of edema for each treatment group is calculated relative to the vehicle control group.
Zymosan-Induced Paw Edema in Rats
This model is used to study inflammation involving activation of the complement system.
-
Animals: Male Wistar rats are used.
-
Induction of Edema: A suspension of zymosan in sterile saline is prepared. A subplantar injection of the zymosan suspension is administered to the right hind paw.
-
Drug Administration: Test compounds are administered orally prior to the zymosan injection.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at predetermined time intervals after zymosan injection.
-
Data Analysis: The anti-inflammatory effect is expressed as the percentage of inhibition of edema in the treated groups compared to the control group.
Concanavalin A-Induced Paw Edema in Rats
This model is used to investigate inflammation with a significant immunological component.
-
Animals: Male Wistar rats are used.
-
Induction of Edema: Concanavalin A is dissolved in sterile saline and injected into the subplantar tissue of the right hind paw.
-
Drug Administration: this compound or COX inhibitors are administered orally before the concanavalin A injection.
-
Measurement of Edema: Paw volume is measured at different time points to assess both the early and late phases of the inflammatory response.
-
Data Analysis: The percentage of inhibition of edema is calculated for both the early and late phases of inflammation.
Leukocyte Migration Assay
This in vitro assay assesses the effect of compounds on the migration of leukocytes, a key process in inflammation.
-
Cell Preparation: Leukocytes (e.g., neutrophils) are isolated from whole blood.
-
Chemotaxis Chamber Setup: A multi-well chemotaxis chamber with a porous membrane is used. The lower wells are filled with a chemoattractant (e.g., a chemokine), and the upper wells are seeded with the isolated leukocytes that have been pre-incubated with the test compounds (this compound or COX inhibitors) or a vehicle control.
-
Incubation: The chamber is incubated to allow the leukocytes to migrate through the membrane towards the chemoattractant.
-
Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
-
Data Analysis: The inhibitory effect of the compounds on leukocyte migration is calculated as a percentage of the migration observed in the control group.
Summary and Future Directions
The available evidence strongly suggests that this compound possesses potent anti-inflammatory properties that are mechanistically distinct from those of COX inhibitors. Its ability to inhibit inflammatory responses that are not mediated by prostaglandins, such as the early phase of concanavalin A-induced edema and zymosan-induced edema, highlights its potential as a therapeutic agent with a different spectrum of activity.
Further research is warranted to fully elucidate the specific molecular targets and signaling pathways through which this compound exerts its anti-inflammatory effects. Head-to-head clinical trials comparing the efficacy and safety profiles of this compound and various COX inhibitors in relevant patient populations would be invaluable in determining its therapeutic niche and potential advantages over existing anti-inflammatory drugs. The logical relationship for future research is outlined below.
References
Fepradinol's Anti-inflammatory Profile: A Comparative Analysis in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Fepradinol, a non-steroidal anti-inflammatory drug (NSAID), has demonstrated notable efficacy in various preclinical animal models of inflammation. A key distinguishing feature of this compound is its mechanism of action, which does not involve the inhibition of prostaglandin (B15479496) synthesis, setting it apart from traditional NSAIDs like indomethacin (B1671933) and piroxicam.[1] This unique characteristic suggests a potential for a different side-effect profile and therapeutic applications in inflammatory conditions where prostaglandins (B1171923) are not the primary mediators.
This guide provides a comparative analysis of this compound's anti-inflammatory effects against other established anti-inflammatory agents, supported by experimental data from various animal models.
Comparative Efficacy of this compound in Acute Inflammation Models
This compound has been evaluated in several well-established rat models of acute inflammation, primarily focusing on paw edema induced by various phlogistic agents. The following tables summarize the quantitative data on its inhibitory effects compared to other anti-inflammatory drugs.
Table 1: Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Edema Inhibition (%) at 3 hours | Key Findings |
| This compound | 25 | Data not available in abstract; described as preventing inflammation | Effective in reducing exudate, protein levels, and leukocyte numbers.[1] |
| Indomethacin | 10 | Data not available in abstract; described as preventing inflammation | Similar to this compound in reducing inflammatory parameters.[1] |
| Piroxicam | 10 | Not effective in the early phase, only inhibited the late stage | Highlights a different mechanism of action compared to this compound.[2] |
Table 2: Zymosan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Edema Inhibition (%) | Key Findings |
| This compound | Not specified | Suppressed edema | Effective in a model where traditional NSAIDs show no effect.[1] |
| Cyproheptadine | Not specified | Suppressed edema | Suggests a potential role of serotonin (B10506) or histamine (B1213489) in the mechanism. |
| Indomethacin | Not specified | No effect | Demonstrates the non-prostaglandin-mediated action of this compound. |
| Piroxicam | Not specified | No effect | Further supports a distinct mechanism from conventional NSAIDs. |
Table 3: Other Phlogogen-Induced Paw Edema Models in Rats
| Model | This compound Dose (mg/kg, p.o.) | Comparator Drug and Dose (mg/kg, p.o.) | Comparative Efficacy |
| Dextran-induced edema | 25 | Cyproheptadine (10) | Nearly equal inhibitory effect. |
| Platelet-activating factor (PAF)-induced edema | 25 | Phenidone (100) | Clearly inhibited the inflammatory process. |
| Kaolin-induced edema | 25 | Indomethacin (10), Piroxicam (10) | Inhibited both early and late stages, unlike comparators which only inhibited the late stage. |
| Nystatin-induced edema | 25 | Indomethacin (10), Piroxicam (10) | Inhibited both early and late stages, in contrast to comparators. |
| Concanavalin A-induced edema | Not specified | Indomethacin, Piroxicam | Inhibited both early and late stages, while comparators only affected the late stage. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating acute, non-immune inflammation.
-
Animals: Male Wistar rats (150-180 g) are used.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Procedure:
-
A 1% (w/v) suspension of carrageenan in sterile saline is prepared.
-
The test compound (this compound or comparator) or vehicle is administered orally (p.o.) one hour before the carrageenan injection.
-
0.1 mL of the carrageenan suspension is injected into the subplantar region of the right hind paw of each rat.
-
The volume of the paw is measured immediately before the carrageenan injection and at specified intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection using a plethysmometer.
-
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Zymosan-Induced Paw Edema in Rats
This model is used to study inflammation that is largely independent of prostaglandin synthesis.
-
Animals and Housing: Similar to the carrageenan model.
-
Procedure:
-
A suspension of zymosan in sterile saline is prepared.
-
Test compounds or vehicle are administered orally one hour prior to zymosan injection.
-
Zymosan suspension is injected into the subplantar region of the right hind paw.
-
Paw volume is measured at various time points after injection.
-
-
Data Analysis: The percentage of edema inhibition is calculated as described for the carrageenan model.
This compound's Mechanism of Action: A Departure from a Traditional NSAID Pathway
In vitro studies have confirmed that this compound does not inhibit prostaglandin E2 biosynthesis from arachidonic acid, nor does it affect the 15-lipoxygenase enzyme. This clearly indicates that its anti-inflammatory activity is not mediated by the cyclooxygenase (COX) pathway, which is the primary target of most NSAIDs. The exact molecular target and signaling pathway of this compound remain to be fully elucidated. However, its effectiveness in models where traditional NSAIDs fail, such as zymosan-induced edema, and its ability to inhibit both early and late phases of inflammation in other models, suggest a mechanism that may involve the modulation of other inflammatory mediators or cellular processes.
The diagram below illustrates the known and hypothesized points of action for this compound in the inflammatory cascade, in contrast to traditional NSAIDs.
Caption: this compound's anti-inflammatory action bypasses the COX pathway.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the preclinical validation of a novel anti-inflammatory agent like this compound.
Caption: A streamlined workflow for in vivo anti-inflammatory screening.
Conclusion
This compound presents a compelling profile as an anti-inflammatory agent with a mechanism of action distinct from traditional NSAIDs. Its efficacy in animal models where COX inhibitors are ineffective suggests its potential for treating specific types of inflammatory conditions. Further research to elucidate its precise molecular target and signaling pathway is warranted to fully understand its therapeutic potential and to guide the development of a new class of anti-inflammatory drugs. The data presented in this guide underscores the importance of utilizing a diverse range of preclinical models to characterize the unique properties of novel drug candidates.
References
In Vitro Validation of Fepradinol's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro mechanism of action of Fepradinol and other key alpha-2 adrenergic receptor agonists. While this compound is identified as an anti-inflammatory agent, its mechanism is distinct from typical non-steroidal anti-inflammatory drugs (NSAIDs) and is attributed to its activity as an alpha-2 adrenergic agonist. This document summarizes its proposed mechanism and compares it with well-characterized drugs in the same class, supported by experimental data and detailed protocols.
Comparison of Alpha-2 Adrenergic Agonists
This compound's therapeutic effects are understood to be mediated through its agonist activity at alpha-2 adrenergic receptors. These receptors are a class of G-protein coupled receptors (GPCRs) that, upon activation, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This action modulates the activity of various downstream effectors, contributing to sedative, analgesic, and antihypertensive effects.
| Compound | Receptor Subtype Selectivity | Binding Affinity (Ki/Kd) | In Vitro Functional Potency (EC50/IC50) | Key In Vitro Findings |
| This compound | Presumed Alpha-2 Adrenergic Agonist | Data not available | Data not available | Anti-inflammatory action not linked to prostaglandin (B15479496) synthesis inhibition. |
| Clonidine (B47849) | α2 > α1 (approx. 200:1 preference) | ~2.6 nM (Kd for α2 receptors in rat brain)[1] | Data varies by assay; potent inhibitor of cAMP accumulation. | Also shows high affinity for non-adrenergic imidazoline (B1206853) binding sites[2]. |
| Dexmedetomidine | Highly selective α2 > α1 (approx. 1620:1 preference) | High affinity for α2 receptors. | A potent full agonist at α2 receptors[3][4]. | Demonstrates significantly higher selectivity for α2 receptors compared to Clonidine[3]. |
| Guanfacine | α2A selective | ~98.4 nM (Ki for α2-ADR) | Potent agonist at α2A receptors. | Shows greater selectivity for the α2A subtype over α2B and α2C. |
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action for compounds like this compound, a series of in vitro experiments are typically performed. These include receptor binding assays to determine affinity and functional assays to measure the downstream cellular response.
Alpha-2 Adrenergic Receptor Signaling Pathway
Activation of the alpha-2 adrenergic receptor by an agonist like this compound initiates a signaling cascade through the inhibitory G-protein, Gi. This leads to the inhibition of adenylyl cyclase, a reduction in cAMP levels, and subsequent modulation of protein kinase A (PKA) activity and other downstream effectors.
Caption: Alpha-2 adrenergic receptor signaling pathway.
Experimental Workflow for In Vitro Validation
The following diagram outlines a typical workflow for characterizing the in vitro pharmacology of a test compound targeting a GPCR like the alpha-2 adrenergic receptor.
Caption: Workflow for in vitro validation of mechanism.
Experimental Protocols
Alpha-2 Adrenergic Receptor Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of a test compound for the alpha-2 adrenergic receptor.
Principle: This assay measures the ability of a non-radiolabeled test compound to compete with a known radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.
Materials:
-
Cell membranes prepared from a cell line expressing the human alpha-2A adrenergic receptor.
-
Radioligand: [3H]-Rauwolscine or [3H]-Clonidine.
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control: High concentration of a non-labeled alpha-2 adrenergic ligand (e.g., 10 µM Yohimbine).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare a reaction mixture containing cell membranes, radioligand at a concentration close to its Kd, and either binding buffer (for total binding), non-specific binding control, or varying concentrations of the test compound.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (Inhibition of Forskolin-Stimulated cAMP)
Objective: To determine the functional potency (IC50) of a test compound as an agonist at the alpha-2 adrenergic receptor.
Principle: Alpha-2 adrenergic receptors are coupled to the inhibitory G-protein (Gi), which inhibits adenylyl cyclase. This assay measures the ability of a test compound to inhibit the production of cAMP stimulated by forskolin (B1673556), a direct activator of adenylyl cyclase.
Materials:
-
A whole-cell system, such as CHO or HEK293 cells, stably expressing the human alpha-2A adrenergic receptor.
-
Forskolin.
-
Test compound (e.g., this compound) at various concentrations.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes).
-
Add varying concentrations of the test compound to the wells and incubate for a specified time (e.g., 15 minutes).
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production and incubate for another specified period (e.g., 30 minutes).
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a suitable cAMP detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the agonist required to inhibit 50% of the forskolin-stimulated cAMP production.
References
- 1. Relationships between structure and alpha-adrenergic receptor affinity of clonidine and some related cyclic amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Autoradiographic comparison of [3H]-clonidine binding to non-adrenergic sites and alpha(2)-adrenergic receptors in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Actions of alpha2 adrenoceptor ligands at alpha2A and 5-HT1A receptors: the antagonist, atipamezole, and the agonist, dexmedetomidine, are highly selective for alpha2A adrenoceptors [pubmed.ncbi.nlm.nih.gov]
Unraveling the Anti-Inflammatory Potency of Fepradinol: A Comparative Analysis
For researchers and drug development professionals, this guide provides a comprehensive cross-study comparison of Fepradinol's anti-inflammatory potency against other established non-steroidal anti-inflammatory drugs (NSAIDs). This document synthesizes in vivo experimental data, details the methodologies of key inflammation models, and visualizes the complex signaling pathways involved.
This compound, a non-steroidal anti-inflammatory agent, presents a unique mechanistic profile, distinguishing it from traditional NSAIDs like indomethacin (B1671933) and piroxicam. While most common NSAIDs exert their effects through the inhibition of prostaglandin (B15479496) biosynthesis, this compound's anti-inflammatory action follows a different pathway. This guide delves into its efficacy in various preclinical models of inflammation and offers a comparative perspective on its potency.
Comparative Potency in Preclinical Inflammation Models
The anti-inflammatory efficacy of this compound has been evaluated in several rat paw edema models, each induced by a different phlogistic agent to trigger distinct inflammatory cascades. The following table summarizes the available quantitative data on the percentage of edema inhibition by this compound and comparator drugs.
| Inflammatory Model | Drug | Dose (mg/kg, p.o.) | Time Point (hours) | Edema Inhibition (%) | Reference |
| Zymosan-Induced Edema | This compound | 25 | 1 | ~50 | [1] |
| Indomethacin | 10 | 1 | No significant effect | [1] | |
| Piroxicam | 10 | 1 | No significant effect | [1] | |
| Cyproheptadine | 10 | 1 | Suppressed edema | [1] | |
| Concanavalin (B7782731) A-Induced Edema | This compound | 25 | 1 | Inhibited early stage | [1] |
| This compound | 25 | 3-5 | Inhibited late stage | ||
| Indomethacin | 10 | 3-5 | Inhibited late stage | ||
| Piroxicam | 10 | 3-5 | Inhibited late stage | ||
| Carrageenan-Induced Edema | This compound | Not specified | Not specified | Prevented inflammation | |
| Indomethacin | 10 | 3 | 54 | ||
| Indomethacin | 10 | 4 | 54 | ||
| Indomethacin | 10 | 5 | 33 | ||
| Dextran-Induced Edema | This compound | 25 | 0.5 | 56.4 | |
| Cyproheptadine | 10 | 0.5 | 64.9 | ||
| Indomethacin | 10 | - | Not significant | ||
| Kaolin-Induced Edema | This compound | 25 | 1 | ~83 | |
| Indomethacin | 10 | 5 | ~63 | ||
| Piroxicam | 10 | 5 | ~74 | ||
| Nystatin-Induced Edema | This compound | 25 | - | Inhibited early and late stages | |
| Indomethacin | 10 | - | Inhibited late stage | ||
| Piroxicam | 10 | - | Inhibited late stage | ||
| Platelet-Activating Factor-Induced Edema | This compound | 25 | - | Clearly inhibited | |
| Indomethacin | Not specified | - | Ineffective |
Detailed Experimental Methodologies
The following sections provide detailed protocols for the key in vivo inflammation models cited in this comparison.
Carrageenan-Induced Paw Edema in Rats
This is a widely used and highly reproducible model of acute, non-immune inflammation.
Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-250 g) are typically used.
-
Housing: Animals are housed under standard laboratory conditions with free access to food and water.
-
Drug Administration: Test compounds (e.g., this compound) or reference drugs (e.g., Indomethacin) are administered orally (p.o.) or intraperitoneally (i.p.) at a specified time before the induction of inflammation. A vehicle control group receives the solvent used to dissolve the drugs.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in sterile saline is administered into the right hind paw of the rat.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The degree of swelling is calculated as the difference between the paw volume at each time point and the baseline volume. The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.
Zymosan-Induced Paw Edema in Rats
This model is used to study inflammatory responses, particularly those involving the activation of Toll-like receptors and the complement system.
Protocol:
-
Animal Model: Male Wistar rats are commonly used.
-
Drug Administration: Test and reference compounds are administered orally one hour prior to the zymosan injection.
-
Induction of Edema: A sub-plantar injection of zymosan solution is administered into the rat's hind paw.
-
Measurement of Edema: Paw volume is measured at various time points after zymosan injection to determine the extent of swelling.
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume in treated animals to that in a control group.
Concanavalin A-Induced Paw Edema in Rats
This model induces a T-cell-dependent inflammatory response.
Protocol:
-
Animal Model: Male Wistar rats are typically used.
-
Drug Administration: this compound and comparator drugs are administered orally before the injection of concanavalin A.
-
Induction of Edema: A sub-plantar injection of concanavalin A solution is administered into the rat's hind paw.
-
Measurement of Edema: The resulting paw edema is measured at different time intervals to assess the inhibitory effects of the tested drugs on both the early and late phases of inflammation.
-
Data Analysis: The percentage of edema inhibition is determined by comparing the measurements with a control group that did not receive the anti-inflammatory agents.
Signaling Pathways in Inflammation Models
The following diagrams, generated using the DOT language, illustrate the signaling pathways activated by the different phlogistic agents used in the described experimental models.
References
Navigating Non-Prostaglandin Pathways: A Comparative Guide to Fepradinol Alternatives
For researchers, scientists, and drug development professionals investigating cellular signaling and inflammatory processes independent of the well-trodden prostaglandin (B15479496) cascade, the selection of appropriate pharmacological tools is paramount. Fepradinol, a compound known for its anti-inflammatory properties that are not linked to the inhibition of prostaglandin synthesis, has been a valuable molecule in such studies.[1] This guide provides a comprehensive comparison of this compound with viable alternatives, focusing on two key classes of compounds that operate through distinct non-prostaglandin pathways: α1-Adrenergic Receptor Agonists and Gq/11 Protein Inhibitors.
This document will delve into the mechanisms of action, present comparative quantitative data, and provide detailed experimental protocols to assist researchers in selecting the optimal compound for their specific experimental needs.
Section 1: Understanding the Alternatives
This compound's mechanism of action, while not fully elucidated in all contexts, is known to involve the α1-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[2][3][4] Activation of α1-adrenergic receptors initiates a signaling cascade through the Gq/11 family of G proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream events independent of the cyclooxygenase (COX) enzymes responsible for prostaglandin synthesis.
This understanding opens the door to two primary categories of alternatives for researchers studying these pathways:
-
Other α1-Adrenergic Receptor Agonists: These compounds mimic the action of endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) at the α1-adrenergic receptor, thereby activating the Gq/11 signaling pathway.
-
Direct Gq/11 Protein Inhibitors: For studies requiring the specific blockade of this central signaling hub, direct inhibitors of Gq/11 proteins offer a powerful and more targeted approach.
Section 2: Comparative Analysis of this compound and Alternatives
The following tables provide a quantitative comparison of this compound and selected alternatives based on their potency and efficacy in relevant assays.
Table 1: Comparison of α1-Adrenergic Receptor Agonists
| Compound | Receptor Subtype Selectivity | Potency (EC50/pEC50) | Efficacy (% of Max Response) | Key References |
| This compound | α1 | Data not readily available | Potent anti-inflammatory activity in rodent models | [1] |
| Phenylephrine | α1A, α1B, α1D (Non-selective) | ~1.26 x 10⁻¹¹ M (α1A, Calcium Assay) | Highly efficacious at all three subtypes | |
| Methoxamine | α1 (Selective) | Data not readily available | Prolonged peripheral vasoconstriction | |
| A-61603 | α1A (>660-fold selective) | ~1.26 x 10⁻¹¹ M (α1A, Calcium Assay) | High efficacy at α1A | |
| Cirazoline | α1A, α1B, α1D (Non-selective) | Data not readily available | Potent agonist activity |
Table 2: Comparison of Gq/11 Protein Inhibitors
| Compound | Target | Potency (IC50/pIC50) | Mechanism of Action | Key References |
| YM-254890 | Gαq, Gα11, Gα14 | ~95 nM (on CHO-M1 cells) | Prevents GDP/GTP exchange | |
| FR900359 | Gαq, Gα11, Gα14 | Similar potency to YM-254890 | Prevents GDP/GTP exchange | |
| BIM-46187 | Gq | Data not readily available | Gαq/11 inhibitor |
Section 3: Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental designs discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Mechanism of anti-inflammatory action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α1-Adrenergic Receptors: Insights into Potential Therapeutic Opportunities for COVID-19, Heart Failure, and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
Fepradinol Benchmarked Against Novel Anti-Inflammatory Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the established anti-inflammatory agent Fepradinol against a selection of novel anti-inflammatory compounds. The information is intended to assist researchers and drug development professionals in evaluating the potential of these compounds for further investigation.
Introduction to this compound and Novel Anti-Inflammatory Agents
This compound is a non-steroidal anti-inflammatory drug (NSAID) with a mechanism of action that distinguishes it from traditional NSAIDs. Unlike drugs such as indomethacin, this compound's anti-inflammatory effects do not appear to stem from the inhibition of prostaglandin (B15479496) biosynthesis[1]. Experimental evidence in rodent models has demonstrated its efficacy in reducing edema and leukocyte infiltration associated with acute inflammation[1].
In recent years, a diverse array of novel anti-inflammatory compounds has emerged, targeting various aspects of the inflammatory cascade. These include agents that modulate cytokine production, interfere with key signaling pathways like NF-κB, and exhibit selective inhibition of inflammatory enzymes. This guide focuses on a comparative analysis of this compound with representative examples of these newer compounds, including a diamine-PEGylated oleanolic acid derivative (OADP) and fusaproliferin (B1234170) analogues, based on available preclinical data.
Comparative Efficacy: In Vivo and In Vitro Data
The following tables summarize the anti-inflammatory effects of this compound and selected novel compounds in various experimental models. It is important to note that the data presented is compiled from different studies and direct head-to-head comparisons may not be available.
Table 1: In Vivo Anti-Inflammatory Activity
| Compound/Drug | Animal Model | Key Findings | Reference |
| This compound | Carrageenan-induced paw edema (rats) | Reduced exudate volume, protein concentration, and leukocyte count. | [1] |
| Zymosan-induced paw edema (rats) | Suppressed edema formation. | [1] | |
| Concanavalin A-induced paw edema (rats) | Inhibited both early and late stages of edema. | [1] | |
| OADP | TPA-induced ear edema (mice) | Induced greater suppression of edema and decreased ear thickness by 14% more than diclofenac. |
Table 2: In Vitro Anti-Inflammatory Activity (LPS-stimulated RAW 264.7 Macrophages)
| Compound | Key Findings | Reference |
| Fusaproliferin Analogue (1) | Significantly inhibited the release of NO, IL-6, TNF-α, and IL-1β in a concentration-dependent manner. IC50 for NO inhibition was 16.6 μM. Also attenuated the expression of iNOS and COX-2. | |
| OADP | Inhibited nitric oxide (NO) production by over 75% at a concentration of 1 µg/mL. Blocked the production of p-IκBα and inhibited the expression of TNF-α, IL-1β, iNOS, and COX-2. | |
| 12-Dehydropyxinol Derivative (5c) | Showed the highest NO inhibitory activity among the tested derivatives and dose-dependently suppressed iNOS, IL-1β, and TNF-α. |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for evaluating the in vivo anti-inflammatory activity of a compound.
-
Animals: Male Wistar rats (150-200g) are used.
-
Groups: Animals are divided into control, vehicle, standard drug (e.g., indomethacin), and test compound groups.
-
Administration: The test compound or vehicle is administered orally or intraperitoneally at a specified time before the induction of inflammation.
-
Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at baseline and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
This protocol outlines a common in vitro method to assess the anti-inflammatory effects of compounds on cultured macrophages.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium.
-
Incubation: Cells are incubated for 24 hours.
-
Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using ELISA kits.
-
Western Blot Analysis: Cell lysates can be used to determine the expression levels of key inflammatory proteins such as iNOS, COX-2, and components of the NF-κB pathway (e.g., p-IκBα).
-
Cell Viability: A cell viability assay (e.g., MTT) is performed to ensure that the observed effects are not due to cytotoxicity.
Signaling Pathways and Experimental Workflow
Canonical NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines and chemokines. Many novel anti-inflammatory compounds are designed to inhibit this pathway.
Caption: Canonical NF-κB signaling pathway in inflammation.
Experimental Workflow for In Vitro Anti-Inflammatory Screening
The following diagram illustrates a typical workflow for screening compounds for anti-inflammatory activity in a cell-based assay.
Caption: In vitro anti-inflammatory screening workflow.
Conclusion
This compound presents a unique profile as an anti-inflammatory agent, with a mechanism that appears to be independent of prostaglandin synthesis inhibition. The emerging novel anti-inflammatory compounds demonstrate potent activity in preclinical models, often with well-defined molecular targets within key inflammatory pathways such as the NF-κB signaling cascade. While direct comparative efficacy data is limited, the information presented in this guide suggests that many of these novel agents offer promising avenues for the development of new anti-inflammatory therapies. Further head-to-head studies are warranted to definitively establish the relative potency and therapeutic potential of this compound in comparison to these newer compounds.
References
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Fepradinol Disposal Procedures
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Fepradinol, a non-steroidal anti-inflammatory drug. Adherence to these guidelines will help ensure the safety of laboratory personnel and minimize the environmental impact of your research activities.
Regulatory Landscape for Pharmaceutical Waste
The disposal of pharmaceutical waste in the United States is governed by stringent regulations from the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). Understanding these regulations is the first step toward compliant disposal practices.[1][2][3]
Key regulatory considerations are summarized in the table below:
| Regulatory Body | Key Regulations & Requirements | Relevance to this compound Disposal |
| EPA | Resource Conservation and Recovery Act (RCRA): Governs the management of hazardous waste from "cradle to grave."[4][5] Defines hazardous waste based on specific lists (P-list and U-list for acute and toxic commercial chemical products, respectively) and characteristics (ignitability, corrosivity, reactivity, and toxicity). | This compound must be evaluated to determine if it meets the criteria for hazardous waste. If it is determined to be hazardous, all RCRA regulations for handling, storage, and disposal must be followed. |
| DEA | Controlled Substances Act: Regulates the disposal of controlled substances. Requires specific procedures to render controlled substances "non-retrievable." | As this compound is not currently listed as a controlled substance, the specific DEA requirements for controlled substance disposal do not apply. However, it is crucial to confirm that this compound is not a controlled substance under state or local regulations. |
| State & Local | State and local environmental protection and health agencies may have more stringent regulations than federal requirements. | Always consult your institution's Environmental Health and Safety (EHS) department and local regulations to ensure full compliance. |
Step-by-Step Disposal Protocol for this compound
The following protocol provides a best-practice approach for the disposal of this compound in a laboratory setting. This procedure is designed to be conservative and protective in the absence of a specific Safety Data Sheet (SDS) detailing this compound's disposal requirements.
Step 1: Waste Characterization
The first and most critical step is to determine if this compound waste is hazardous.
-
Consult the Safety Data Sheet (SDS): If an SDS for this compound is available, it will provide specific guidance on disposal in Section 13.
-
Hazard Assessment: In the absence of an SDS, a hazard assessment must be performed. Based on available information, this compound is a non-steroidal anti-inflammatory drug. While not acutely toxic in the same way as P-listed wastes, it may exhibit characteristics of hazardous waste (e.g., toxicity to aquatic life).
-
Assume Hazardous if Unknown: As a precautionary measure, if the hazardous nature of this compound waste cannot be definitively determined, it should be managed as hazardous waste.
Step 2: Segregation and Collection
Proper segregation of chemical waste is essential to prevent dangerous reactions and ensure correct disposal.
-
Dedicated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste, including pure this compound, solutions, and contaminated materials (e.g., gloves, weigh boats, pipette tips).
-
Container Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "this compound in methanol," "Contaminated debris with this compound").
-
Incompatible Materials: Do not mix this compound waste with other incompatible chemical waste streams.
Step 3: Storage
Hazardous waste must be stored safely and in compliance with regulations.
-
Secure Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.
-
Accumulation Time Limits: Be aware of and adhere to the time limits for accumulating hazardous waste in a satellite accumulation area as defined by the EPA and your institution's policies.
Step 4: Disposal
-
Contact EHS: When the waste container is full or the accumulation time limit is approaching, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Licensed Waste Vendor: The EHS department will ensure the waste is transported and disposed of by a licensed hazardous waste vendor, typically via incineration.
-
Documentation: Maintain all records of hazardous waste generation and disposal as required by your institution and regulatory agencies.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
By implementing these procedures, you can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental stewardship within your laboratory.
References
Essential Safety and Logistics for Handling Fepradinol
Disclaimer: No official Safety Data Sheet (SDS) for Fepradinol was located in the public domain. The following information is based on general safety protocols for handling potent pharmaceutical compounds and non-steroidal anti-inflammatory drugs (NSAIDs). Researchers, scientists, and drug development professionals should always conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling any new chemical for which a specific SDS is not available.
This compound is a beta-adrenergic blocker and has been described as a non-steroidal anti-inflammatory agent.[1] As a potent pharmaceutical compound, it requires careful handling to minimize exposure and ensure the safety of laboratory personnel. This guide provides essential, immediate safety and logistical information for the operational use and disposal of this compound.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided below. This information is crucial for understanding its behavior and for making informed decisions on its handling and storage.
| Property | Value | Source |
| IUPAC Name | 2-[(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol | PubChem[2] |
| Molecular Formula | C12H19NO2 | PubChem[2] |
| Molecular Weight | 209.28 g/mol | PubChem[2] |
| CAS Number | 36981-91-6 | PubChem[2] |
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment (PPE) is the most critical line of defense against exposure to this compound. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes or airborne particles of the compound. A face shield offers broader facial protection. |
| Body Protection | A fully buttoned lab coat with long sleeves. | Protects skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher). | Recommended when handling the powder form or when there is a risk of aerosolization. |
Operational Plan for Handling this compound
Adherence to a strict operational plan is essential for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound, especially in its powdered form, should be conducted in a designated area, such as a chemical fume hood or a powder containment hood.
-
Ventilation: Ensure adequate ventilation to minimize the concentration of any airborne particles.
-
Emergency Equipment: An eyewash station and a safety shower should be readily accessible in the immediate vicinity of the handling area.
2. Weighing and Aliquoting:
-
Use of a Containment Hood: Weighing of powdered this compound should be performed within a certified chemical fume hood or a balance enclosure to prevent the dispersion of the powder.
-
Spatula and Weighing Paper: Use clean, designated spatulas and weighing papers. Wet the weighing paper with the solvent to be used, if appropriate, to minimize dust generation.
-
Aliquotting Solutions: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
3. Experimental Use:
-
Closed Systems: Whenever possible, use closed systems to minimize the risk of exposure during experimental procedures.
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Avoid any actions that could lead to the inhalation of this compound dust or aerosols.
-
Hand Washing: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for proper disposal. Clean the spill area with a suitable detergent and water. |
| Large Spill | Evacuate the area and prevent entry. Contact your institution's EHS department immediately. |
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weighing papers, paper towels) should be collected in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled, and sealed hazardous waste container. Do not pour this compound solutions down the drain.
-
Sharps: Any sharps (e.g., needles, razor blades) contaminated with this compound should be disposed of in a designated sharps container.
2. Disposal Procedure:
-
Contact EHS: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department. Follow their specific procedures for chemical waste pickup and disposal.
-
Labeling: Ensure all waste containers are clearly and accurately labeled with the contents, including the name "this compound" and any other components of the waste.
-
Regulatory Compliance: Disposal of pharmaceutical waste must comply with local, state, and federal regulations.
This compound Spill Response Workflow
The following diagram illustrates the logical workflow for responding to a this compound spill in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
